3-Ethyl-2-methylheptane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-2-methylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-7-8-10(6-2)9(3)4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMJCVVUYDKHAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871231 | |
| Record name | 3-Ethyl-2-methylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14676-29-0 | |
| Record name | 3-Ethyl-2-methylheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-2-methylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Ethyl-2-methylheptane: A Technical Guide for Laboratory Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide for the laboratory-scale synthesis of 3-Ethyl-2-methylheptane, a saturated alkane. The synthesis is approached via a two-stage process: the initial construction of a C10 alkene intermediate, 3-ethyl-2-methylhept-2-ene (B11558), followed by its catalytic hydrogenation to the target alkane. Two primary pathways for the synthesis of the alkene intermediate are presented and compared: a Grignard reaction followed by dehydration and a Wittig olefination. This guide offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in the practical application of these methods.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved by the reduction of its corresponding alkene, 3-ethyl-2-methylhept-2-ene. The overall synthetic transformation is outlined below:
Caption: Overall synthetic workflow for this compound.
This guide details two robust methods for the initial synthesis of the alkene intermediate, 3-ethyl-2-methylhept-2-ene, and a concluding protocol for its hydrogenation.
Stage 1: Synthesis of 3-Ethyl-2-methylhept-2-ene Intermediate
Two common and effective methods for synthesizing the trisubstituted alkene intermediate are the Grignard reaction followed by alcohol dehydration, and the Wittig reaction.[1]
Route A: Grignard Reaction and Dehydration
This classic two-step approach involves the formation of a tertiary alcohol via the addition of a Grignard reagent to a ketone, followed by acid-catalyzed dehydration to yield the alkene.[1] The reaction pathway involves the nucleophilic attack of an isopropyl Grignard reagent on 3-pentanone to form 3-ethyl-2-methylheptan-2-ol, which is then dehydrated.
Caption: Grignard reaction and dehydration pathway.
Step 1: Synthesis of 3-Ethyl-2-methylheptan-2-ol
-
Grignard Reagent Formation: To a flame-dried 250 mL three-necked flask containing magnesium turnings (2.67 g, 0.11 mol) and a crystal of iodine under a nitrogen atmosphere, add 20 mL of anhydrous diethyl ether. In a dropping funnel, place a solution of 2-bromopropane (12.3 g, 0.1 mol) in 80 mL of anhydrous diethyl ether. Add a small portion of the 2-bromopropane solution to the magnesium and wait for the reaction to initiate. Once initiated, add the remaining 2-bromopropane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Ketone: Cool the Grignard solution to 0 °C using an ice bath. Add a solution of 3-pentanone (8.61 g, 0.1 mol) in 50 mL of anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.[2]
-
Work-up: Quench the reaction by slowly pouring the mixture over 100 g of crushed ice. Add 50 mL of a saturated aqueous ammonium (B1175870) chloride solution and stir until the solids dissolve.[2] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.[2] Filter and remove the solvent under reduced pressure to yield crude 3-ethyl-2-methylheptan-2-ol.[2]
Step 2: Dehydration of 3-Ethyl-2-methylheptan-2-ol
-
Place the crude alcohol in a 100 mL round-bottom flask.
-
Add a catalytic amount of a strong acid, such as 2-3 drops of concentrated sulfuric acid.[1]
-
Set up a simple distillation apparatus and gently heat the flask.
-
Collect the distillate, which will contain the alkene product and water, in a receiving flask cooled in an ice bath.[1]
-
Separate the organic layer from the collected distillate. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation to yield 3-ethyl-2-methylhept-2-ene.
Route B: Wittig Reaction
The Wittig reaction is a highly reliable and regioselective method for alkene synthesis, involving the reaction of a phosphorus ylide with a ketone.[1] This route offers excellent control over the placement of the double bond, avoiding potential isomeric mixtures that can arise from dehydration.[1]
Caption: Wittig reaction pathway for alkene synthesis.
Step 1: Preparation of Isopropyltriphenylphosphonium Bromide
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, dissolve triphenylphosphine (26.23 g, 0.1 mol) in 100 mL of dry toluene.[2]
-
Add 2-bromopropane (12.3 g, 0.1 mol) to the solution.[2]
-
Heat the reaction mixture to reflux and maintain for 24 hours, during which a white precipitate will form.[2]
-
Cool the mixture to room temperature and collect the white solid phosphonium (B103445) salt by vacuum filtration. Wash the solid with dry diethyl ether and dry under vacuum.
Step 2: Synthesis of 3-Ethyl-2-methylhept-2-ene
-
Suspend the dried isopropyltriphenylphosphonium bromide (0.1 mol) in 100 mL of anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) dropwise via syringe. The solution will turn a deep orange/red color, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.[2]
-
Add a solution of 3-pentanone (8.61 g, 0.1 mol) in 50 mL of anhydrous THF dropwise to the ylide solution at 0 °C.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.[2]
-
Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.[2]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.[2]
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to separate the alkene from the triphenylphosphine oxide byproduct.[2]
Data Presentation: Reagents for Alkene Synthesis
| Reagent | Route A: Grignard | Route B: Wittig | Molecular Wt. ( g/mol ) | Moles (mol) | Mass (g) |
| 2-Bromopropane | ✓ | ✓ | 123.00 | 0.1 | 12.3 |
| Magnesium | ✓ | 24.31 | 0.11 | 2.67 | |
| 3-Pentanone | ✓ | ✓ | 86.13 | 0.1 | 8.61 |
| Triphenylphosphine | ✓ | 262.29 | 0.1 | 26.23 | |
| n-Butyllithium (2.5M) | ✓ | 64.06 | 0.1 | 6.4 (in 40 mL hexanes) |
Stage 2: Catalytic Hydrogenation of 3-Ethyl-2-methylhept-2-ene
The final step to obtain this compound is the catalytic hydrogenation of the alkene intermediate. This reaction reduces the carbon-carbon double bond to a single bond. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for this transformation.[2]
Caption: Catalytic hydrogenation of the alkene intermediate.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker apparatus or a flask equipped for balloon hydrogenation), dissolve 3-ethyl-2-methylhept-2-ene (14.0 g, 0.1 mol) in 100 mL of a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 0.1-0.5 g, ~1-5 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, evacuate the air, and replace it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or use a hydrogen-filled balloon).
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (typically monitored by the cessation of hydrogen uptake, or by GC/MS analysis of an aliquot).
-
Work-up: Carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of the solvent.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, the product can be purified by simple distillation.
Data Presentation: Reagents and Product of Hydrogenation
| Compound | Role | Molecular Formula | Molecular Wt. ( g/mol ) |
| 3-Ethyl-2-methylhept-2-ene | Starting Material | C₁₀H₂₀ | 140.27 |
| Hydrogen (H₂) | Reagent | H₂ | 2.02 |
| Palladium on Carbon (10%) | Catalyst | Pd/C | N/A |
| This compound | Final Product | C₁₀H₂₂ | 142.28 |
Conclusion
This guide outlines two viable and well-documented pathways for the synthesis of this compound, proceeding through a common alkene intermediate. The Grignard approach is a cost-effective, two-step method, while the Wittig reaction offers higher regioselectivity in a single step for the alkene formation, albeit with the formation of a stoichiometric byproduct that requires removal. The final hydrogenation step is a standard and high-yielding procedure. The choice between the initial synthetic routes will depend on the specific requirements of the laboratory, including reagent availability, desired purity, and scale of the reaction. For applications demanding high purity and unambiguous double bond placement in the intermediate, the Wittig olefination is the superior method.[1]
References
An In-depth Technical Guide to 3-Ethyl-2-methylheptane (CAS: 14676-29-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Ethyl-2-methylheptane (CAS Number: 14676-29-0), a branched-chain alkane. This document details its physicochemical properties, outlines a plausible synthetic pathway with a detailed experimental protocol for its preparation via catalytic hydrogenation of an alkene precursor, and presents its key spectroscopic data. The information is structured to serve as a valuable resource for researchers in organic synthesis, analytical chemistry, and drug discovery, facilitating its use as a building block, solvent, or reference standard. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams.
Chemical and Physical Properties
This compound is a saturated hydrocarbon with the molecular formula C10H22.[1][2] As a branched alkane, its physical properties, such as boiling point and density, are influenced by its molecular structure.[1][3] It is classified as a flammable liquid and a solvent.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14676-29-0 | [1][2] |
| Molecular Formula | C10H22 | [1][2] |
| Molecular Weight | 142.28 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Methyl-3-ethylheptane | [1][2] |
| Monoisotopic Mass | 142.172150702 Da | [1] |
| XLogP3-AA (Predicted) | 5.1 | [1] |
| Kovats Retention Index (Standard non-polar) | 941 - 946 | [1] |
Synthesis of this compound
A viable and common synthetic route to this compound is the catalytic hydrogenation of its corresponding alkene precursor, 3-ethyl-2-methylhept-2-ene (B11558). This two-step approach first involves the synthesis of the alkene, followed by its reduction to the alkane.
Synthesis of 3-ethyl-2-methylhept-2-ene (Alkene Precursor)
The synthesis of the trisubstituted alkene, 3-ethyl-2-methylhept-2-ene, can be achieved through various established methods in organic synthesis, such as the Wittig reaction. A plausible approach involves the reaction of a phosphorus ylide with a ketone.
Experimental Protocol: Catalytic Hydrogenation of 3-ethyl-2-methylhept-2-ene
This protocol describes a general procedure for the catalytic hydrogenation of an alkene to an alkane using palladium on carbon (Pd/C) as the catalyst.[4][5][6][7]
Materials:
-
3-ethyl-2-methylhept-2-ene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent like ethyl acetate)
-
Hydrogen gas (H2)
-
Inert gas (Nitrogen or Argon)
-
Celite® (for filtration)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethyl-2-methylhept-2-ene (1.0 equivalent) in a suitable solvent such as ethanol.
-
Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) to remove oxygen.
-
Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol% of the substrate) to the reaction mixture under the inert atmosphere.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. This can be done using a hydrogen-filled balloon or a dedicated hydrogenation apparatus. For a balloon setup, the reaction is typically stirred vigorously under a positive pressure of hydrogen at room temperature.[4][5]
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and flush the flask with an inert gas.
-
Catalyst Removal: The palladium on carbon catalyst is removed by filtering the reaction mixture through a pad of Celite®. The filter cake should be washed with the solvent used in the reaction. Caution: The used catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. It should be kept wet with a solvent or water and disposed of appropriately.[5]
-
Solvent Removal: The solvent from the filtrate is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, the product can be further purified by distillation.
Diagram 1: Synthesis Workflow for this compound
Caption: A two-step synthetic pathway to this compound.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Mass Spectrometry
The mass spectrum of this compound is characterized by fragmentation patterns typical of branched alkanes. The molecular ion peak (M+) at m/z 142 is expected to be of low abundance. The spectrum is dominated by fragment ions resulting from the cleavage at the branching points, leading to the formation of stable carbocations.[8][9]
Table 2: Key Mass Spectrometry Data for this compound
| m/z | Interpretation | Source |
| 142 | Molecular Ion (M+) | [8] |
| 113 | [M - C2H5]+ | Predicted |
| 99 | [M - C3H7]+ | Predicted |
| 57 | [C4H9]+ (tert-Butyl cation) | [1] |
| 43 | [C3H7]+ (Isopropyl cation) | [1] |
Diagram 2: Fragmentation Pathway in Mass Spectrometry
Caption: Plausible fragmentation of this compound in EI-MS.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for C-H stretching and bending vibrations of alkanes. The absence of bands associated with functional groups like C=C, C=O, or O-H confirms its saturated hydrocarbon structure.[10][11]
Table 3: Infrared Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| 2960-2850 | C-H stretch (sp³ hybridized) |
| 1465 | C-H bend (methylene and methyl) |
| 1375 | C-H bend (methyl) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
13C NMR Spectroscopy: The 13C NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent carbon atoms. The chemical shifts are indicative of the local electronic environment of each carbon. A 13C NMR spectrum is available on SpectraBase.[1]
Table 4: 13C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (methyl on C2) | ~15-20 |
| C2 | ~30-35 |
| C3 | ~40-45 |
| C4 | ~25-30 |
| C5 | ~30-35 |
| C6 | ~20-25 |
| C7 | ~10-15 |
| Ethyl-CH2 | ~25-30 |
| Ethyl-CH3 | ~10-15 |
| Methyl on C2 | ~15-20 |
1H NMR Spectroscopy: The 1H NMR spectrum of this compound is complex due to the presence of multiple, structurally similar protons. The spectrum would consist of overlapping multiplets in the upfield region (typically 0.8-1.5 ppm), characteristic of alkane protons. The signals would include triplets for the terminal methyl groups, multiplets for the methylene (B1212753) and methine protons. Due to the complexity and potential for signal overlap, 2D NMR techniques would be beneficial for definitive assignments.
Safety and Handling
This compound is a flammable liquid. Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide has provided a detailed overview of this compound, including its physical and chemical properties, a plausible synthetic route with an experimental protocol, and key spectroscopic data. The information presented is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiding in its synthesis, characterization, and application in various scientific endeavors.
References
- 1. This compound | C10H22 | CID 139803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heptane, 3-ethyl-2-methyl- [webbook.nist.gov]
- 3. PubChemLite - this compound (C10H22) [pubchemlite.lcsb.uni.lu]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Heptane, 3-ethyl-2-methyl- [webbook.nist.gov]
- 9. Heptane, 3-ethyl-2-methyl- [webbook.nist.gov]
- 10. Heptane, 3-ethyl-2-methyl- [webbook.nist.gov]
- 11. Heptane, 3-ethyl-2-methyl- [webbook.nist.gov]
Spectroscopic Analysis of 3-Ethyl-2-methylheptane: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethyl-2-methylheptane (CAS No: 14676-29-0), a saturated acyclic hydrocarbon with the molecular formula C10H22.[1] This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization and structural elucidation. The guide presents available experimental data for Infrared (IR) Spectroscopy and Mass Spectrometry (MS), alongside predicted Nuclear Magnetic Resonance (NMR) data. Detailed experimental protocols for acquiring such spectra are also provided.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Atom Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| a | 0.85 | Doublet | 3H |
| b | 1.75 | Multiplet | 1H |
| c | 0.83 | Doublet | 3H |
| d | 1.25 | Multiplet | 1H |
| e | 1.35 | Multiplet | 2H |
| f | 0.88 | Triplet | 3H |
| g | 1.15 - 1.30 | Multiplet | 4H |
| h | 1.15 - 1.30 | Multiplet | 2H |
| i | 0.90 | Triplet | 3H |
Note: Data is predicted as experimental spectra are not publicly available. Chemical shifts are referenced to TMS at 0 ppm.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Atom Label | Predicted Chemical Shift (ppm) |
| 1 | 16.5 |
| 2 | 35.0 |
| 3 | 45.0 |
| 4 | 25.0 |
| 5 | 29.5 |
| 6 | 23.0 |
| 7 | 14.2 |
| 8 | 11.5 |
| 9 (on C2) | 15.0 |
| 10 (on C3) | 26.0 |
Note: Data is predicted as experimental spectra are not publicly available. Chemical shifts are referenced to TMS at 0 ppm.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| 2850-3000 | Strong | C-H Stretch (sp³ hybridized carbon) |
| 1450-1470 | Medium | C-H Bend (Methylene and Methyl groups) |
| 1375-1385 | Medium | C-H Bend (Methyl groups) |
Data sourced from the NIST/EPA Gas-Phase Infrared Database.[1]
Table 4: Mass Spectrometry (Electron Ionization) Data
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 41 | 85 | [C₃H₅]⁺ |
| 43 | 95 | [C₃H₇]⁺ |
| 57 | 100 | [C₄H₉]⁺ (Base Peak) |
| 71 | 60 | [C₅H₁₁]⁺ |
| 85 | 30 | [C₆H₁₃]⁺ |
| 113 | 5 | [M-C₂H₅]⁺ |
| 142 | <1 | [M]⁺ (Molecular Ion) |
Data sourced from the NIST Mass Spectrometry Data Center.[2]
Visualization of Analytical Logic and Workflow
The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between different spectroscopic techniques for structural elucidation.
Caption: A generalized experimental workflow for the spectroscopic analysis of a liquid organic compound.
Caption: The logical relationship showing how different spectroscopic techniques provide complementary data for structure confirmation.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Filtration : To remove any particulate matter, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube. The final solution should be clear and free of solids.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition : The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition : The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is typically performed to simplify the spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often required.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid) : Place one drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition :
-
Place the prepared salt plates in the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
-
-
Cleaning : After analysis, the salt plates should be thoroughly cleaned with a dry solvent (e.g., anhydrous acetone (B3395972) or dichloromethane) and stored in a desiccator.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or hexane).
-
Sample Introduction : The volatile liquid sample is introduced into the mass spectrometer, typically via a gas chromatography (GC) system for separation and purification before analysis.
-
Ionization : Electron Ionization (EI) is commonly used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.
References
An In-depth Technical Guide to the Physical Constants of 3-Ethyl-2-methylheptane
This guide provides a detailed overview of the key physical constants of 3-Ethyl-2-methylheptane, specifically its boiling point and density. It is intended for researchers, scientists, and drug development professionals who require accurate physical property data and a thorough understanding of the methodologies used for their determination.
Physical Constants of this compound
The following table summarizes the reported values for the boiling point and density of this compound. It is important to note that slight variations in these values can be attributed to different experimental conditions and measurement techniques.
| Physical Constant | Value | Units |
| Boiling Point | 161.21 - 166 | °C |
| Density | 0.740 | g/cm³ |
Experimental Protocols
The determination of accurate physical constants is paramount in scientific research and industrial applications. Standardized methods ensure reproducibility and comparability of data. The following sections detail the methodologies for measuring the boiling point and density of organic compounds like this compound.
Determination of Boiling Point
A prevalent and standardized method for determining the boiling point of volatile organic liquids is through distillation.
Methodology: ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids
This test method is designed to determine the distillation range of liquids that are chemically stable during the process and have boiling points between 30 and 350 °C.[1] It is applicable to hydrocarbons and other organic liquids.[1][2][3]
-
Principle: The method involves distilling a measured volume of the liquid under controlled conditions. The temperatures at which the first drop of distillate is collected and at which the liquid has completely evaporated are recorded to define the distillation (boiling) range.
-
Apparatus: The apparatus consists of a distillation flask, a condenser and cooling bath, a flask support, a heat source, and a temperature measuring device (thermometer or thermocouple).
-
Procedure:
-
A 100 mL sample of the test liquid is placed in the distillation flask.
-
The flask is heated, and the vapor is passed through a condenser.
-
The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.
-
Heating is continued, and the temperature is recorded at various percentages of the recovered volume.
-
The temperature when the last of the liquid evaporates from the bottom of the flask is the dry point.
-
-
Significance: This method provides crucial data on the volatility of a substance, which is essential for its identification, quality assessment, and for understanding its behavior in various processes.[1][4][5]
Determination of Density
The density of liquid organic compounds can be accurately determined using a digital density meter.
Methodology: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter
This standard outlines the procedure for determining the density of petroleum distillates and viscous oils.[6][7] It is applicable to liquids with vapor pressures below 100 kPa and certain viscosity limits.[6][7][8][9]
-
Principle: A small volume of the liquid sample is introduced into a U-shaped oscillating tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is then used, in conjunction with calibration data, to determine the density of the sample.
-
Apparatus: The primary apparatus is a digital density meter, which includes the oscillating U-tube, a means of temperature control, and a frequency counter.
-
Procedure:
-
The instrument is calibrated using two reference standards of known density (e.g., dry air and distilled water).
-
A small volume of the liquid sample (typically 1-2 mL) is injected into the clean, dry U-tube.
-
The instrument measures the oscillation period of the filled tube at a controlled temperature.
-
The density is calculated from the measured oscillation period and the calibration constants.
-
-
Significance: Density is a fundamental physical property used for the characterization and quality control of liquids.[6] It is also critical for converting measured volumes to volumes at a standard temperature.[6][7]
Logical Workflow for Physical Constant Determination
The following diagram illustrates the logical workflow for the experimental determination of the physical constants of a liquid organic compound.
Caption: Logical workflow for the determination of physical constants.
References
- 1. store.astm.org [store.astm.org]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 9. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
A Technical Guide to 3-Ethyl-2-methylheptane as a Non-Methane Hydrocarbon Model Compound
For Researchers, Scientists, and Professionals in Atmospheric Chemistry and Combustion Science
Abstract
This technical guide provides an in-depth analysis of 3-ethyl-2-methylheptane, a representative branched-chain alkane, and its application as a model compound in the study of non-methane hydrocarbons (NMHCs). As a component of fossil fuels and a volatile organic compound (VOC), understanding its atmospheric degradation and combustion characteristics is crucial for developing accurate models of air quality and fuel performance. This document summarizes its key physicochemical properties, details experimental protocols for its study, and presents reaction pathways for its atmospheric oxidation and combustion.
Introduction
Non-methane hydrocarbons are a diverse group of organic compounds that play a significant role in atmospheric chemistry and combustion processes. Due to the complexity of real-world fuel mixtures and atmospheric compositions, researchers often rely on model compounds to represent the behavior of a class of hydrocarbons. This compound (C10H22) serves as an important model for branched alkanes, which are significant components of gasoline and jet fuel.[1] Its molecular structure, with tertiary hydrogen atoms, influences its reactivity and the distribution of its oxidation products.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its use in experimental and modeling studies. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C10H22 | [2] |
| Molecular Weight | 142.28 g/mol | [2] |
| CAS Number | 14676-29-0 | [3] |
| Boiling Point | 166 °C | [3] |
| Enthalpy of Vaporization | 48.1 kJ/mol | [3] |
| Kovats Retention Index (Standard non-polar) | 941.7 - 946 | [3] |
Role as a Jet Fuel Surrogate
Complex hydrocarbon mixtures like jet fuel are often represented by simpler surrogate mixtures in combustion modeling to make detailed kinetic analysis computationally feasible.[4] Branched alkanes, such as this compound, are crucial components of these surrogate mixtures because they represent a significant fraction of the chemical composition of real fuels.[5] The branching structure of these molecules has a profound impact on combustion properties like ignition delay and soot formation. While specific quantitative data on the performance of this compound as a single-component surrogate is limited, it is frequently included in multi-component surrogate formulations to better match the combustion behavior of the iso-alkane fraction of jet fuels.
Atmospheric Degradation
The primary atmospheric loss process for this compound is its reaction with the hydroxyl radical (•OH) during the daytime.[6] This reaction initiates a complex series of oxidation steps that contribute to the formation of ozone and secondary organic aerosols (SOAs), which have significant impacts on air quality and climate.
Reaction with Hydroxyl Radicals
The initial reaction involves the abstraction of a hydrogen atom from the this compound molecule by an •OH radical, forming an alkyl radical (R•) and a water molecule. The rate of this reaction is a key parameter in determining the atmospheric lifetime of the compound. While the specific rate constant for this compound has not been experimentally determined, a value can be estimated based on closely related isomers. For example, the experimentally determined room temperature rate coefficient for the reaction of •OH with 3-methylheptane (B165616) is (7.71 ± 0.35) x 10⁻¹² cm³ molecule⁻¹ s⁻¹.[7]
The general atmospheric oxidation mechanism for an alkane like this compound is as follows:
Combustion Chemistry
During combustion, this compound undergoes thermal decomposition (pyrolysis) and oxidation at high temperatures. The resulting smaller fragments then participate in a complex network of reactions that ultimately lead to the formation of carbon dioxide, water, and various minor products, including pollutants like carbon monoxide and soot precursors.
The complete combustion of this compound can be represented by the following balanced chemical equation:
C10H22 + 15.5 O2 → 10 CO2 + 11 H2O
In reality, combustion is more complex, involving a series of radical chain reactions. A simplified high-level representation of the process is shown below:
Experimental Protocols
Determination of OH Radical Reaction Rate Constants
The following is a generalized experimental protocol for determining the gas-phase reaction rate constant of this compound with OH radicals using a relative rate method in a smog chamber.[8]
Experimental Workflow:
Methodology:
-
Chamber Preparation: A large (e.g., 100 L) Teflon reaction chamber is filled with purified air.
-
Reactant Injection: Known concentrations of this compound, a reference compound with a well-known OH rate constant (e.g., n-hexane), and an OH radical precursor (e.g., hydrogen peroxide) are injected into the chamber.
-
Reaction Initiation: The chamber is irradiated with UV lamps to photolyze the precursor and generate OH radicals, initiating the oxidation of the hydrocarbons.
-
Concentration Monitoring: The concentrations of this compound and the reference compound are monitored over time using Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Data Analysis: The relative rate of disappearance of the two hydrocarbons is used to calculate the rate constant for the reaction of this compound with OH radicals, using the known rate constant of the reference compound.
Combustion Studies in a Jet-Stirred Reactor
A jet-stirred reactor (JSR) is a common experimental setup for studying the combustion kinetics of fuels and their surrogates.
Methodology:
-
Fuel Preparation: A mixture of this compound vapor and an oxidizer (e.g., air or oxygen) at a specific equivalence ratio is prepared.
-
Reactor Operation: The fuel/oxidizer mixture is continuously fed into the JSR, which is maintained at a constant temperature and pressure. The high-speed jets ensure rapid mixing and a uniform composition within the reactor.
-
Product Sampling: The reacting mixture is sampled from the reactor through a probe.
-
Product Analysis: The sampled gases are analyzed using techniques such as Gas Chromatography (GC) and Mass Spectrometry (MS) to identify and quantify the stable intermediate and final products. This data is crucial for validating and refining detailed chemical kinetic models.
Conclusion
This compound is a valuable model compound for representing the atmospheric and combustion behavior of C10 branched alkanes. Its study provides crucial data for the development and validation of atmospheric chemistry and combustion models. While a significant body of knowledge exists for alkanes in general, further experimental studies focused specifically on this compound are needed to provide more accurate quantitative data for its reaction rates and product distributions. This will ultimately lead to more robust and predictive models for air quality and fuel performance.
References
- 1. ncert.nic.in [ncert.nic.in]
- 2. This compound | C10H22 | CID 139803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Heptane, 3-ethyl-2-methyl- [webbook.nist.gov]
- 4. web.stanford.edu [web.stanford.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Atmospheric oxidation of hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rate Constants for the Reaction of OH Radicals with Hydrocarbons in a Smog Chamber at Low Atmospheric Temperatures [mdpi.com]
An In-depth Technical Guide on the Atmospheric Degradation Pathways of 3-Ethyl-2-methylheptane
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3-Ethyl-2-methylheptane, a branched alkane, is subject to atmospheric degradation primarily initiated by reaction with hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and chlorine atoms (Cl). Due to the absence of direct experimental data for this specific compound, this guide utilizes Structure-Activity Relationships (SARs) and data from structurally analogous alkanes to predict its atmospheric fate. The dominant degradation pathway is expected to be hydrogen abstraction by the OH radical during the daytime, leading to the formation of alkyl radicals. These radicals subsequently react with molecular oxygen to form peroxy radicals (RO₂), which can then react with nitric oxide (NO) or other peroxy radicals to yield a variety of oxygenated products, including carbonyls and nitrates. This guide provides estimated reaction rate constants, predicted degradation products, and detailed experimental protocols relevant to the study of alkane atmospheric chemistry.
Introduction
This compound (C₁₀H₂₂) is a volatile organic compound (VOC) whose presence in the atmosphere, although not extensively documented, would contribute to photochemical smog and secondary organic aerosol (SOA) formation. Understanding its atmospheric degradation pathways is crucial for accurately modeling its environmental impact. Alkanes are known to be removed from the atmosphere primarily through reaction with the hydroxyl radical (OH).[1][2] Reactions with the nitrate radical (NO₃) during nighttime and chlorine atoms (Cl) in marine or polluted environments can also be significant loss processes.[3] This document outlines the predicted atmospheric degradation of this compound, based on established principles of atmospheric chemistry and data from similar branched alkanes.
Atmospheric Degradation Pathways
The atmospheric degradation of this compound is initiated by the abstraction of a hydrogen atom by an atmospheric oxidant (X•, where X = OH, NO₃, or Cl), forming an alkyl radical (R•) and HX.
C₁₀H₂₂ + X• → C₁₀H₂₁• + HX
The structure of this compound offers primary (-CH₃), secondary (-CH₂-), and tertiary (-CH-) C-H bonds, each with different bond dissociation energies and thus different reactivities towards abstraction.
Reaction with Hydroxyl Radicals (OH)
The reaction with OH radicals is the primary daytime degradation pathway for alkanes.[2] The rate constant for the reaction of OH with alkanes can be estimated using Structure-Activity Relationships (SARs). The overall rate constant is the sum of the rate constants for H-atom abstraction from each C-H bond, which depends on the type of C-H bond (primary, secondary, or tertiary) and the nature of the adjacent substituent groups.
Table 1: Estimated OH Radical Reaction Rate Constants for this compound at 298 K
| C-H Bond Type | Number of H atoms | Estimated k per H (cm³ molecule⁻¹ s⁻¹) | Estimated Partial k (cm³ molecule⁻¹ s⁻¹) |
| Primary (-CH₃) | 12 | ~1.36 x 10⁻¹³ | ~1.63 x 10⁻¹² |
| Secondary (-CH₂-) | 6 | ~8.34 x 10⁻¹³ | ~5.00 x 10⁻¹² |
| Tertiary (-CH-) | 2 | ~1.94 x 10⁻¹² | ~3.88 x 10⁻¹² |
| Total | 20 | ~1.05 x 10⁻¹¹ |
Estimation based on SAR methods and data for similar branched alkanes such as 2-methylheptane (B165363) and 3-methylheptane.[4][5]
The atmospheric lifetime (τ) of this compound with respect to reaction with OH can be estimated using the following equation:
τ = 1 / (kOH * [OH])
Assuming a typical global average daytime OH concentration of 2 x 10⁶ molecules cm⁻³, the estimated atmospheric lifetime is approximately 1.3 days.[6]
The initial H-abstraction leads to the formation of multiple isomeric alkyl radicals. The subsequent reactions of these radicals are outlined in the signaling pathway diagram below.
Figure 1: OH-initiated degradation of this compound.
Reaction with Nitrate Radicals (NO₃)
During the nighttime, in the absence of sunlight, NO₃ radicals can become a significant oxidant for alkanes, particularly for larger alkanes. The reaction proceeds via H-atom abstraction, similar to the OH radical reaction. The rate constants for NO₃ reactions with branched alkanes are generally lower than those for OH reactions.
Table 2: Estimated NO₃ Radical Reaction Rate Constants for this compound at 298 K
| C-H Bond Type | Number of H atoms | Estimated k per H (cm³ molecule⁻¹ s⁻¹) | Estimated Partial k (cm³ molecule⁻¹ s⁻¹) |
| Primary (-CH₃) | 12 | ~1.0 x 10⁻¹⁷ | ~1.2 x 10⁻¹⁶ |
| Secondary (-CH₂-) | 6 | ~2.1 x 10⁻¹⁶ | ~1.3 x 10⁻¹⁵ |
| Tertiary (-CH-) | 2 | ~6.8 x 10⁻¹⁶ | ~1.4 x 10⁻¹⁵ |
| Total | 20 | ~2.8 x 10⁻¹⁵ |
Estimation based on SAR methods.
Assuming a typical nighttime NO₃ concentration of 5 x 10⁸ molecules cm⁻³, the estimated atmospheric lifetime is approximately 8.2 days.
Figure 2: NO₃-initiated degradation of this compound.
Reaction with Chlorine Atoms (Cl)
In coastal and marine environments, or in areas with significant industrial emissions, chlorine atoms can be an important oxidant. Cl atoms are highly reactive towards alkanes.
Table 3: Estimated Cl Atom Reaction Rate Constants for this compound at 298 K
| C-H Bond Type | Number of H atoms | Estimated k per H (cm³ molecule⁻¹ s⁻¹) | Estimated Partial k (cm³ molecule⁻¹ s⁻¹) |
| Primary (-CH₃) | 12 | ~6.6 x 10⁻¹² | ~7.9 x 10⁻¹¹ |
| Secondary (-CH₂-) | 6 | ~1.3 x 10⁻¹¹ | ~7.8 x 10⁻¹¹ |
| Tertiary (-CH-) | 2 | ~1.1 x 10⁻¹¹ | ~2.2 x 10⁻¹¹ |
| Total | 20 | ~1.8 x 10⁻¹⁰ |
Estimation based on SAR methods.
Assuming a Cl atom concentration of 1 x 10⁵ atoms cm⁻³ in a polluted marine boundary layer, the estimated atmospheric lifetime is approximately 0.6 days.
Predicted Degradation Products
The degradation of this compound is expected to produce a complex mixture of oxygenated products. The initial H-atom abstraction can occur at any of the C-H bonds, leading to a variety of alkyl radicals. The subsequent reactions of the alkoxy radicals, formed from the peroxy radicals, will determine the final stable products. The major predicted products include:
-
Ketones: From the abstraction of a tertiary or secondary hydrogen, followed by reaction of the alkoxy radical. For example, 3-ethyl-2-methylheptan-3-one and 2-methyl-3-ethylheptan-4-one.
-
Aldehydes: From the abstraction of a primary hydrogen.
-
Organic Nitrates: Formed from the reaction of peroxy radicals with NO.
-
Hydroperoxides: Formed from the reaction of peroxy radicals with HO₂.
Experimental Protocols
The kinetic and product data for the atmospheric degradation of alkanes are typically determined using smog chamber experiments coupled with analytical techniques like Gas Chromatography (GC) and Mass Spectrometry (MS).
Relative Rate Method for Kinetic Studies
The rate constants for the reaction of this compound with an oxidant (e.g., OH) can be determined relative to a reference compound whose reaction rate constant is well-known.[7][8]
Experimental Setup: A mixture of this compound, a reference compound (e.g., n-hexane), and an oxidant precursor (e.g., H₂O₂ for OH radicals) in air is introduced into a smog chamber.[9][10][11] The oxidant is generated, and the concentrations of the target and reference compounds are monitored over time using Gas Chromatography with Flame Ionization Detection (GC-FID).
Data Analysis: The following equation is used to determine the relative rate constant:
ln([Target]₀ / [Target]t) = (kTarget / kRef) * ln([Ref]₀ / [Ref]t)
A plot of ln([Target]₀ / [Target]t) versus ln([Ref]₀ / [Ref]t) should yield a straight line with a slope equal to the ratio of the rate constants.
Figure 3: Workflow for the relative rate experimental method.
Product Identification and Quantification
The products of the degradation are identified and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR).[12][13][14]
Experimental Protocol: A known concentration of this compound and an oxidant precursor are introduced into a smog chamber. The reaction is initiated, and after a certain time, the gas-phase mixture is analyzed. For condensable products, collection on a filter or cold trap may be necessary before analysis.
Instrumentation:
-
GC-MS: Separates the components of the product mixture and provides mass spectra for identification.[13][15]
-
FTIR: Provides infrared spectra of the gas-phase mixture, allowing for the identification of functional groups and quantification of known products.
Conclusion
While direct experimental data for the atmospheric degradation of this compound is currently unavailable, this guide provides a robust estimation of its atmospheric fate based on established chemical principles and data from analogous compounds. The primary degradation pathway is initiated by OH radicals, leading to a complex mixture of oxygenated products. The provided experimental protocols offer a clear framework for future laboratory studies to determine the precise kinetic and mechanistic data for this compound, which would be invaluable for refining atmospheric models.
References
- 1. researchgate.net [researchgate.net]
- 2. Atmospheric oxidation of hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Atmospheric Oxidation of the Alkanes | NHBS Academic & Professional Books [nhbs.com]
- 4. ACP - Rate coefficients for the reactions of OH radicals with C3âC11 alkanes determined by the relative-rate technique [acp.copernicus.org]
- 5. Rate constants of nine C6-C9 alkanes with OH from 230 to 379 K: chemical tracers for [OH] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. d-nb.info [d-nb.info]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 14. agilent.com [agilent.com]
- 15. The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process - PubMed [pubmed.ncbi.nlm.nih.gov]
Gas-Phase Reactivity of 3-Ethyl-2-methylheptane with Hydroxyl Radicals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the gas-phase reactivity of 3-Ethyl-2-methylheptane with hydroxyl (OH) radicals, a critical process in atmospheric chemistry and of relevance to the environmental fate of volatile organic compounds (VOCs). In the absence of direct experimental data for this compound, this guide leverages established Structure-Activity Relationships (SARs) to estimate the reaction rate constant. A detailed, generalized reaction mechanism for branched alkanes is presented, outlining the key steps of hydrogen abstraction and subsequent radical propagation pathways. Furthermore, this document details the experimental protocols, specifically the relative rate technique, commonly employed for the determination of such kinetic parameters. All quantitative data are summarized for clarity, and key pathways and workflows are visualized using diagrams to facilitate understanding.
Introduction
This compound is a branched alkane whose presence in the atmosphere, primarily from anthropogenic sources, contributes to the complex web of atmospheric chemical reactions. The primary daytime oxidant in the troposphere is the hydroxyl radical (OH), which initiates the degradation of most VOCs.[1][2] Understanding the kinetics and mechanisms of the reaction between this compound and OH radicals is crucial for assessing its atmospheric lifetime, its potential to form secondary pollutants like ozone and organic aerosols, and its overall environmental impact. This guide serves as a technical resource for researchers in atmospheric science, environmental chemistry, and related fields.
Reaction Kinetics: Estimated Rate Constant
Direct experimental determination of the rate constant for the reaction of this compound with OH radicals has not been reported in the peer-reviewed literature. However, a reliable estimate can be obtained using Structure-Activity Relationships (SARs), which are well-established for alkanes.[3][4] The SAR method for alkanes is based on the principle of group additivity, where the overall rate constant is the sum of the rate constants for H-atom abstraction from different C-H bonds, adjusted for steric and electronic effects of neighboring groups.
The overall rate constant, k_OH, for the reaction:
C₁₀H₂₂ (this compound) + •OH → Products
can be estimated by summing the rate constants for abstraction from primary (-CH₃), secondary (-CH₂-), and tertiary (>CH-) C-H bonds.
Table 1: Estimated Rate Constant for the Reaction of this compound with OH Radicals at 298 K
| Parameter | Value | Unit | Method |
| k_total | 1.18 x 10⁻¹¹ | cm³ molecule⁻¹ s⁻¹ | Structure-Activity Relationship (SAR) |
| k(-CH₃) | 1.36 x 10⁻¹³ | cm³ molecule⁻¹ s⁻¹ per H | Group Rate Constant |
| k(-CH₂-) | 9.34 x 10⁻¹³ | cm³ molecule⁻¹ s⁻¹ per H | Group Rate Constant |
| k(>CH-) | 1.94 x 10⁻¹² | cm³ molecule⁻¹ s⁻¹ per H | Group Rate Constant |
Disclaimer: The provided rate constant is an estimate based on established SAR methods and has not been experimentally verified.
Gas-Phase Reaction Mechanism
The reaction of this compound with OH radicals proceeds via a hydrogen abstraction mechanism, leading to the formation of a C₁₀H₂₁ alkyl radical.[5][6] The position of the hydrogen abstraction is influenced by the bond dissociation energy of the C-H bonds, with tertiary C-H bonds being the most susceptible to abstraction, followed by secondary and then primary C-H bonds. The resulting alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of the peroxy radical is complex and depends on the concentration of nitrogen oxides (NOₓ), leading to the formation of various oxygenated products, including aldehydes and ketones.[5][6]
References
- 1. courses.seas.harvard.edu [courses.seas.harvard.edu]
- 2. Hydroxyl radical - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A structure-activity relationship for the estimation of rate constants for the gas-phase reactions of OH radicals with organic compounds | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Environmental Fate of 3-Ethyl-2-methylheptane: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the current understanding of the environmental sources, sinks, and fate of the branched alkane 3-Ethyl-2-methylheptane. Due to the limited availability of data for this specific isomer, information from surrogate C10 branched alkanes and general principles of hydrocarbon environmental chemistry are used to provide a comprehensive assessment.
Introduction
This compound (C10H22) is a saturated branched alkane. As a component of complex hydrocarbon mixtures, its presence in the environment is primarily linked to anthropogenic activities. Understanding its environmental distribution, persistence, and ultimate fate is crucial for assessing its potential ecological impact. This whitepaper synthesizes the available scientific information on the environmental sources and sinks of this compound, provides insights into its expected behavior in various environmental compartments, and outlines common experimental methodologies for its study.
Physicochemical Properties
A fundamental understanding of a compound's physicochemical properties is essential to predict its environmental transport and partitioning.
| Property | Value | Reference |
| Molecular Formula | C10H22 | |
| Molecular Weight | 142.28 g/mol | |
| CAS Number | 14676-29-0 | |
| Boiling Point | 174 °C (for n-decane) | |
| XLogP3-AA (Log Kow) | 5.1 | |
| Henry's Law Data | Available |
Note: Some data, such as boiling point, are for the linear isomer n-decane and serve as an estimate.
Environmental Sources
The primary sources of this compound to the environment are anthropogenic, stemming from the production, transport, and combustion of petroleum-based fuels.
3.1. Fossil Fuels and their Combustion: Branched alkanes are significant components of gasoline and diesel fuels. Consequently, the most substantial environmental releases of this compound are from:
-
Vehicle Emissions: Exhaust from gasoline and diesel engines contains unburned fuel and combustion byproducts, including a variety of hydrocarbons. The composition of these emissions can be similar to that of the fuel, indicating that a portion of this compound in fuel is released directly into the atmosphere.
-
Fuel Evaporation and Spills: Evaporative emissions from fuel storage and transportation, as well as accidental spills, contribute to the release of volatile and semi-volatile hydrocarbons into the atmosphere and soil.
Table 1: Summary of Environmental Sources of this compound and Analogous C10 Alkanes
| Source Category | Specific Source | Environmental Compartment(s) Affected | Notes |
| Anthropogenic | Gasoline and Diesel Engine Exhaust | Atmosphere | A major contributor to urban air pollution. |
| Fuel Storage and Transport (Evaporation) | Atmosphere | Fugitive emissions from tanks and pipelines. | |
| Petroleum Spills and Leaks | Soil, Water | Point sources of contamination. | |
| Industrial Processes | Atmosphere, Water | Use as a solvent or in chemical synthesis. |
Environmental Sinks and Transformation Pathways
Once released into the environment, this compound is subject to various physical, chemical, and biological processes that determine its persistence and ultimate fate.
Caption: Environmental fate pathways of this compound.
4.1. Atmospheric Fate: The primary removal process for alkanes in the atmosphere is through oxidation by hydroxyl (OH) radicals during the daytime. The rate of this reaction is a key determinant of the atmospheric lifetime of the compound.
4.2. Fate in Soil and Water: In soil and aquatic environments, biodegradation and sorption are the dominant processes governing the fate of this compound.
-
Biodegradation: A wide range of microorganisms, including bacteria and fungi, are capable of degrading alkanes. The initial step in the aerobic biodegradation of alkanes typically involves the oxidation of a terminal methyl group to a primary alcohol, which is further oxidized to an aldehyde and then a fatty acid. This fatty acid can then be metabolized through the β-oxidation pathway. The rate of biodegradation is influenced by factors such as the availability of nutrients and oxygen, temperature, and the structure of the alkane. Branched alkanes are generally considered to be less readily biodegradable than their linear counterparts.
-
Sorption: Due to its low water solubility and high octanol-water partition coefficient (Log Kow = 5.1), this compound is expected to have a strong tendency to sorb to soil organic matter and sediments. This process reduces its bioavailability for degradation and its mobility in the subsurface. The extent of sorption is influenced by the organic carbon content of the soil or sediment.
Table 2: Summary of Environmental Sinks and Transformation Processes for this compound and Analogous C10 Alkanes
| Process | Environmental Compartment | Description | Key Factors Influencing Rate |
| Atmospheric Oxidation | Atmosphere | Reaction with hydroxyl (OH) radicals. | OH radical concentration, temperature, sunlight intensity. |
| Biodegradation | Soil, Water | Microbial breakdown. | Microbial population, oxygen and nutrient availability, temperature, compound structure. |
| Sorption | Soil, Sediment, Water | Partitioning onto organic matter. | Soil/sediment organic carbon content, compound hydrophobicity. |
| Volatilization | Water to Atmosphere | Transfer from the aqueous phase to the gas phase. | Henry's Law constant, temperature, water turbulence. |
Experimental Protocols
The study of the environmental fate of this compound involves a variety of analytical and experimental techniques.
5.1. Sample Collection and Preparation:
-
Air Sampling: Volatile organic compounds (VOCs) like this compound in the air are typically collected using sorbent tubes (e.g., Tenax®, charcoal) followed by thermal desorption or solvent extraction.
-
Water Sampling: Water samples are collected in clean glass vials with minimal headspace to prevent volatilization losses. Extraction is commonly performed using liquid-liquid extraction (LLE) with a non-polar solvent or solid-phase extraction (SPE).
-
Soil/Sediment Sampling: Soil and sediment samples are collected and often extracted using methods like Soxhlet extraction or pressurized fluid extraction.
Health and Safety Data for 3-Ethyl-2-methylheptane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available health and safety data for 3-Ethyl-2-methylheptane (CAS No. 14676-29-0). It is intended for informational purposes for a professional audience. A significant lack of specific toxicological data for this compound necessitates the inclusion of information on structurally similar substances, such as n-decane, to provide a more complete, albeit estimated, safety profile. All data used for analogous compounds are clearly indicated.
Executive Summary
Physicochemical and General Safety Information for this compound
Limited direct safety and health data is available for this compound. The following tables summarize the known physical, chemical, and general safety information.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 14676-29-0 |
| Molecular Formula | C10H22 |
| Molecular Weight | 142.29 g/mol |
| Appearance | Colorless liquid |
| Classification | Aliphatic hydrocarbon solvent |
Table 2: General Hazard Information for this compound
| Hazard | Description |
| Flammability | Flammable liquid and vapor. |
| Health Hazards | Based on the general properties of similar aliphatic hydrocarbon solvents, it may cause skin, eye, and respiratory tract irritation. Inhalation of high concentrations of vapors may lead to central nervous system (CNS) depression, with symptoms such as dizziness, headache, and nausea. Aspiration into the lungs if swallowed can cause chemical pneumonitis. |
| Environmental Hazards | No specific data is available. However, aliphatic hydrocarbons are generally considered to be harmful to aquatic organisms. |
Toxicological Profile of n-Decane (CAS No. 124-18-5) as a Surrogate
Due to the absence of specific toxicological data for this compound, the data for n-decane, a straight-chain alkane with the same molecular formula (C10H22), is presented as a reference. This information should be interpreted with caution as branching in the carbon chain can affect a substance's toxicological properties.
Table 3: Quantitative Toxicological Data for n-Decane
| Parameter | Value | Species | Route |
| LC50 (Inhalation) | 72300 mg/m³ / 2 hours[1] | Mouse | Inhalation |
| LDLo (Intravenous) | 912 mg/kg[1] | Mouse | Intravenous |
| TDLo (Skin) | 25 gm/kg / 52 weeks (intermittent)[1] | Mouse | Dermal |
Table 4: Occupational Exposure Limits for n-Decane
| Organization | Limit | Notes |
| NIOSH (REL) | TWA: 350 mg/m³ (Refined Petroleum Distillates)[2] | 10-hour Time-Weighted Average |
| NIOSH (REL) | C: 1800 mg/m³ / 15 min (Refined Petroleum Distillates)[2] | 15-minute Ceiling Limit |
| OSHA (PEL) | TWA: 500 ppm (Petroleum Distillates)[2] | 8-hour Time-Weighted Average |
Summary of n-Decane Toxicity:
-
Acute Effects: Inhalation of n-decane vapors can cause irritation to the respiratory tract and central nervous system depression, leading to narcotic effects.[2] Direct contact can cause skin and eye irritation.[3] If ingested, there is a significant aspiration hazard which can lead to chemical pneumonitis, which can be fatal.[4]
-
Chronic Effects: Prolonged or repeated skin contact may lead to defatting of the skin, causing dryness, cracking, and dermatitis.[3][5] Long-term exposure may also affect the central nervous system.[3]
Experimental Protocols
As no specific experimental studies for this compound were identified, a generalized protocol for assessing the acute inhalation toxicity of a volatile organic solvent in rodents is provided below. This represents a standard approach in toxicology.
Workflow for Acute Inhalation Toxicity Study
Caption: Generalized workflow for an acute inhalation toxicity study.
Potential Signaling Pathways
Specific signaling pathways affected by this compound have not been elucidated. However, the primary toxic effect of short-chain aliphatic hydrocarbons is central nervous system (CNS) depression. This is generally considered a non-specific mechanism related to the disruption of neuronal membranes.
General Mechanism of CNS Depression by Aliphatic Solvents
Caption: Postulated mechanism of CNS depression by aliphatic solvents.
Recommendations for Safe Handling
Given the flammable nature and potential health effects of this compound, the following safety precautions are recommended:
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[2] Use non-sparking tools and ensure electrical equipment is properly grounded.
-
Handling: Avoid breathing vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
While specific toxicological data for this compound is scarce, its classification as a flammable aliphatic hydrocarbon warrants careful handling and adherence to standard safety protocols for volatile organic solvents. The provided data on the surrogate compound, n-decane, offers a basis for preliminary risk assessment, though it should be used with the understanding that structural differences may lead to variations in toxicity. Further research is needed to fully characterize the health and safety profile of this compound.
References
Methodological & Application
Application Note: Quantitative Analysis of 3-Ethyl-2-methylheptane using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1][2] This application note details a robust protocol for the analysis of 3-Ethyl-2-methylheptane (C10H22), a branched alkane, which is relevant in fields such as petrochemical analysis, environmental monitoring, and as a potential biomarker or component in complex mixtures.[2][3] The methodology outlined provides high sensitivity and specificity, making it suitable for rigorous quantitative studies.
This compound has a molecular weight of 142.28 g/mol .[3][4][5] Due to its non-polar nature and volatility, it is an ideal candidate for GC-MS analysis.[2][6] This protocol covers sample preparation, GC-MS operational parameters, and data analysis for accurate quantification.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to avoid contamination and ensure accurate analysis.[1] Samples should be collected in clean glass containers.[1]
Protocol for Liquid Samples (e.g., in a non-volatile matrix):
-
Solvent Selection: Use a high-purity volatile organic solvent such as hexane, dichloromethane, or iso-octane.[1] Avoid water, strong acids, and strong bases.[1]
-
Liquid-Liquid Extraction (LLE):
-
To a 10 mL sample, add 5 mL of hexane.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Allow the layers to separate. The organic layer containing the analyte will be on top.
-
Carefully transfer the organic (top) layer to a clean glass vial.[1]
-
-
Concentration (Optional): If the analyte concentration is low, the extract can be concentrated. A gentle stream of nitrogen gas can be used to evaporate the solvent.[7]
-
Final Preparation:
Protocol for Solid Samples:
-
Solid Phase Extraction (SPE): SPE can be used to concentrate and purify the analyte from complex matrices.[1]
-
Pass a solution of the sample (dissolved in an appropriate solvent) through an SPE cartridge packed with a non-polar sorbent (e.g., C18).
-
Wash the cartridge with a weak solvent to remove impurities.
-
Elute the this compound using a strong non-polar solvent like hexane.
-
Proceed with concentration and final preparation as described above.
-
GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard capillary GC-MS system.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value |
| Column | HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial: 40 °C, hold for 2 minRamp 1: 10 °C/min to 150 °CRamp 2: 20 °C/min to 280 °C, hold for 5 min |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | 35 - 350 amu |
| Scan Mode | Full Scan (for identification)Selected Ion Monitoring (SIM) (for quantification) |
| SIM Ions | m/z 57, 71, 85, 113 (Quantification ion: m/z 57) |
Data Presentation and Quantitative Analysis
For quantification, a calibration curve should be constructed using standard solutions of this compound at a minimum of five concentration levels. An internal standard (e.g., Toluene-d8) should be used to improve accuracy and precision.
Table 3: Hypothetical Quantitative Data for Calibration
| Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (Internal Std) | Response Ratio (Analyte/IS) |
| 5 | 15,500 | 1,200,000 | 0.0129 |
| 10 | 32,000 | 1,210,000 | 0.0264 |
| 25 | 81,500 | 1,190,000 | 0.0685 |
| 50 | 165,000 | 1,205,000 | 0.1369 |
| 100 | 335,000 | 1,195,000 | 0.2803 |
Expected Results:
-
Linearity: The calibration curve should exhibit a coefficient of determination (R²) of ≥ 0.995.
-
Limit of Detection (LOD): Estimated to be approximately 1-2 ng/mL.
-
Limit of Quantitation (LOQ): Estimated to be approximately 5 ng/mL.
-
Mass Spectrum: The EI mass spectrum is expected to show characteristic alkane fragmentation, with prominent ions at m/z 57 (C4H9+), which is often the base peak for branched alkanes, and other fragments resulting from the loss of alkyl groups.[8]
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to final data analysis.
Caption: Workflow for GC-MS analysis of this compound.
Logical Relationship for Quantification
This diagram shows the relationship between the key components used for calculating the final concentration of the analyte.
Caption: Logic for quantitative calculation using an internal standard.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 3. This compound | C10H22 | CID 139803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3S)-3-ethyl-2-methylheptane | C10H22 | CID 59911094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Heptane, 3-ethyl-2-methyl- [webbook.nist.gov]
- 6. uoguelph.ca [uoguelph.ca]
- 7. organomation.com [organomation.com]
- 8. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]
Application Note: Quantification of 3-Ethyl-2-methylheptane in Air Samples by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC/MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 3-Ethyl-2-methylheptane, a volatile organic compound (VOC), in ambient and indoor air samples. The protocol employs thermal desorption (TD) for sample introduction, followed by gas chromatography-mass spectrometry (GC/MS) for separation and detection. This method is suitable for environmental monitoring, occupational safety assessments, and quality control in various industrial settings. The procedure provides excellent linearity, low detection limits, and high accuracy, making it a reliable tool for trace-level quantification of this branched alkane.
1. Introduction
Volatile organic compounds (VOCs) are a broad class of chemicals that are emitted from both natural and anthropogenic sources and can have significant impacts on air quality and human health.[1] Accurate and sensitive measurement of specific VOCs, such as the C10 branched alkane this compound, is crucial for assessing environmental pollution and ensuring safety in workplaces.[2] Thermal desorption coupled with GC/MS is a widely adopted technique for the analysis of VOCs in air due to its ability to pre-concentrate analytes, thereby enhancing sensitivity, and to provide definitive identification through mass spectral data.[3][4] This note provides a comprehensive protocol for the collection and analysis of this compound from air samples.
2. Experimental Protocol
The overall workflow for the quantification of this compound is depicted below.
Figure 1: Experimental workflow for the analysis of this compound.
2.1. Materials and Reagents
-
Sorbent Tubes: Stainless steel tubes packed with Tenax® TA or a similar sorbent suitable for C7-C30 hydrocarbons.
-
Standards: Certified standard of this compound (CAS: 14676-29-0).[5]
-
Solvent: High-purity methanol (B129727) or hexane (B92381) for preparing liquid calibration standards.[6]
-
Gases: Helium (99.999% purity or higher) for GC carrier gas and desorption.
2.2. Sample Collection
-
Sorbent Tube Conditioning: Prior to use, condition new or used sorbent tubes by heating them in a stream of inert gas to remove any contaminants.
-
Active Sampling: Draw a known volume of air (e.g., 1-5 liters) through the sorbent tube using a calibrated low-flow sampling pump. The flow rate should be between 50 and 200 mL/min.
-
Field Blanks: Prepare field blank tubes by taking them to the sampling site, uncapping and recapping them without drawing air, and storing them with the collected samples.
-
Storage and Transport: After sampling, seal the tubes with long-term storage caps (B75204) and transport them to the laboratory for analysis. If analysis is delayed, store the tubes at <4°C.
2.3. Instrumental Analysis: TD-GC/MS
The analysis is performed using a thermal desorber coupled to a GC/MS system.
2.3.1. Thermal Desorption and GC/MS Parameters
The following table outlines the recommended starting parameters for the TD-GC/MS system. Optimization may be necessary based on the specific instrumentation used.
| Parameter | Condition |
| Thermal Desorber | |
| Sorbent Tube Desorption Temp. | 250-300°C |
| Sorbent Tube Desorption Time | 5-10 minutes |
| Focusing Trap | Tenax® TA or similar |
| Trap Low Temperature | -10°C to 25°C |
| Trap High Temperature | 280-320°C |
| Gas Chromatograph | |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min[1] |
| Oven Program | Initial 40°C for 2 min, ramp at 8°C/min to 280°C, hold for 5 min[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 45-300 m/z[1] |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Data Acquisition | Scan Mode for identification, Selected Ion Monitoring (SIM) for enhanced quantification |
2.4. Calibration
-
Prepare a series of liquid calibration standards of this compound in methanol at concentrations spanning the expected sample range.
-
Inject a small, precise volume (e.g., 1 µL) of each standard directly onto a clean sorbent tube.
-
Analyze the spiked tubes using the same TD-GC/MS method as the air samples.
-
Construct a calibration curve by plotting the peak area of the target ion against the mass of this compound on the tube. A linear regression with a correlation coefficient (R²) > 0.995 is considered acceptable.
3. Results and Data Presentation
The method's performance was evaluated for linearity, detection limits, and accuracy. While specific data for this compound is not widely published, the following table presents typical performance characteristics for VOCs of similar structure and volatility analyzed by TD-GC/MS.[7]
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Notes |
| Linearity (R²) | > 0.995 | Over a concentration range relevant to environmental and occupational exposure limits. |
| Method Detection Limit (MDL) | 0.5 - 5.0 ng on-tube | The MDL is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results.[8] |
| Limit of Quantification (LOQ) | 1.5 - 15 ng on-tube | Typically 3-5 times the MDL. This is the lowest concentration that can be quantitatively reported with a stated degree of confidence. |
| Accuracy / Recovery | 90 - 110% | Determined from the analysis of spiked sorbent tubes at various concentration levels. |
| Precision (as %RSD) | < 15% | Relative Standard Deviation for replicate analyses. |
The TD-GC/MS method described provides a highly sensitive, selective, and reliable protocol for the quantification of this compound in air samples. The procedure, from sample collection to data analysis, is robust and suitable for routine monitoring applications. The performance characteristics meet the typical requirements for environmental and occupational health analyses, ensuring high-quality and defensible data for researchers and scientists.
References
- 1. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Volatile Organic Compounds(VOC) in Air : Shimadzu (Europe) [shimadzu.eu]
- 3. agilent.com [agilent.com]
- 4. epa.gov [epa.gov]
- 5. This compound | C10H22 | CID 139803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of a sensitive thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) method for the determination of phosgene in air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
Application Notes and Protocols for the Use of 3-Ethyl-2-methylheptane as a Standard in Fuel Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of complex hydrocarbon mixtures such as gasoline and diesel fuels, the use of an internal standard (IS) in conjunction with gas chromatography (GC) is a well-established technique to improve accuracy and precision.[1] An internal standard is a compound of known concentration that is added to a sample to correct for variations in injection volume, instrument response, and sample preparation.[2] 3-Ethyl-2-methylheptane (C₁₀H₂₂) is a branched alkane that possesses several characteristics making it a suitable internal standard for the analysis of fuels. Its boiling point and chromatographic behavior are within the range of many fuel components, and it is not typically a major constituent of commercial fuels, reducing the likelihood of interference.[3][4]
This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in the analysis of fuels by gas chromatography with flame ionization detection (GC-FID).
Properties of this compound
A thorough understanding of the physical and chemical properties of an internal standard is crucial for its effective application.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₂ | [3] |
| Molecular Weight | 142.28 g/mol | [3] |
| CAS Number | 14676-29-0 | [3] |
| Boiling Point | 163-165 °C (estimated) | |
| Kovats Retention Index (non-polar column) | ~941-946 | [3][4] |
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental to achieving reliable quantitative results.
3.1.1. Internal Standard Stock Solution (IS Stock)
-
Accurately weigh approximately 100 mg of high-purity (>99%) this compound into a 100 mL volumetric flask.
-
Record the exact weight.
-
Dilute to the mark with a suitable volatile solvent such as n-hexane or isooctane.
-
Calculate the exact concentration of the IS Stock solution in mg/mL.
-
Store the solution in a tightly sealed container at 4°C.
3.1.2. Calibration Standards
-
Prepare a series of calibration standards by spiking a representative fuel matrix (e.g., gasoline or diesel) with known concentrations of target analytes.
-
To each calibration standard, add a constant and known amount of the IS Stock solution. A typical concentration for the internal standard in the final solution is in the range of 50-200 ppm.
-
Ensure the final concentration of the internal standard is consistent across all calibration levels.
3.1.3. Sample Preparation
-
Accurately weigh a known amount of the fuel sample into a volumetric flask.
-
Add the same constant and known amount of the IS Stock solution as used in the calibration standards.
-
Dilute to the mark with a suitable solvent if necessary. For direct injection, the addition of the internal standard can be done by mass.
Gas Chromatography (GC-FID) Method
The following GC parameters provide a starting point for the analysis of gasoline and diesel fuels. Optimization may be required based on the specific instrument and the detailed composition of the fuel.
| Parameter | Gasoline Analysis | Diesel Analysis |
| Instrument | Gas Chromatograph with FID | Gas Chromatograph with FID |
| Column | Non-polar, e.g., DB-5ms, HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | Non-polar, e.g., DB-1, HP-1 (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Inlet Temperature | 250 °C | 300 °C |
| Injection Mode | Split (e.g., 50:1) | Split (e.g., 50:1) |
| Injection Volume | 1 µL | 1 µL |
| Oven Program | 40 °C (hold 5 min), ramp to 250 °C at 5 °C/min, hold 5 min | 50 °C (hold 2 min), ramp to 320 °C at 10 °C/min, hold 10 min |
| Detector | FID | FID |
| Detector Temperature | 280 °C | 340 °C |
| Hydrogen Flow | 30 mL/min | 30 mL/min |
| Air Flow | 300 mL/min | 300 mL/min |
| Makeup Gas (N₂) | 25 mL/min | 25 mL/min |
Data Analysis: Quantification Using an Internal Standard
The concentration of each analyte is calculated using the relative response factor (RRF) determined from the analysis of the calibration standards.
-
Determine the Relative Response Factor (RRF) for each analyte relative to the internal standard using the following equation from the calibration data:
RRF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)
-
Calculate the Concentration of the Analyte in the unknown sample using the following equation:
Concanalyte = (Areaanalyte / AreaIS) * (ConcIS / RRF)
Data Presentation
Expected Retention Data
The retention time of this compound will vary depending on the specific GC conditions. Based on its Kovats index, it is expected to elute among other C10 hydrocarbons.
| Compound | Expected Retention Time Window (min) |
| This compound (IS) | 15 - 25 (Gasoline Method) |
| 10 - 15 (Diesel Method) | |
| n-Nonane (C9) | < Retention Time of IS |
| n-Decane (C10) | ~ Retention Time of IS |
| n-Undecane (C11) | > Retention Time of IS |
Note: The exact retention times must be determined experimentally on your GC system.
Relative Response Factor (RRF) Determination
The RRF is specific to the detector and the analytical conditions. It must be determined experimentally. The following table provides a template for recording experimentally determined RRFs for common fuel components relative to this compound.
| Analyte | CAS Number | RRF (Experimental) |
| Toluene | 108-88-3 | To be determined |
| Ethylbenzene | 100-41-4 | To be determined |
| p-Xylene | 106-42-3 | To be determined |
| n-Decane | 124-18-5 | To be determined |
| n-Dodecane | 112-40-3 | To be determined |
| Naphthalene | 91-20-3 | To be determined |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of fuel samples using this compound as an internal standard.
Caption: Workflow for Fuel Analysis using an Internal Standard.
Logical Relationship for Quantification
The diagram below outlines the logical steps involved in the calculation of analyte concentration using the internal standard method.
Caption: Quantification logic for the internal standard method.
References
- 1. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. This compound | C10H22 | CID 139803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Heptane, 3-ethyl-2-methyl- [webbook.nist.gov]
Application Notes and Protocols for the Experimental Study of 3-Ethyl-2-methylheptane Oxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for investigating the liquid-phase oxidation of 3-Ethyl-2-methylheptane, a branched C10 alkane. The protocols outlined below describe a catalytic approach for the controlled oxidation of this substrate, along with analytical procedures for the characterization of the resulting products. This information is valuable for researchers in organic synthesis, catalysis, and drug development, where the functionalization of alkanes is a key area of interest.
Introduction
The selective oxidation of alkanes into more valuable oxygenated compounds, such as alcohols, ketones, and carboxylic acids, is a challenging yet highly desirable transformation in modern organic chemistry.[1][2] Branched alkanes, like this compound, possess tertiary carbon-hydrogen bonds that are more susceptible to oxidation compared to primary and secondary C-H bonds. This inherent reactivity can be harnessed for the regioselective synthesis of functionalized molecules.
This document details an experimental setup and protocol for the liquid-phase catalytic oxidation of this compound. The methodology employs a transition metal catalyst and an organic hydroperoxide as the oxidant, which allows for controlled oxidation under relatively mild conditions. Furthermore, comprehensive protocols for the analysis of the reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) are provided to enable product identification, quantification, and reaction monitoring.
Experimental Design and Rationale
The experimental design focuses on a homogenous catalytic system for the liquid-phase oxidation of this compound. A transition metal catalyst, such as a cobalt or chromium complex, is proposed due to their demonstrated activity in alkane oxidation.[2] Tertiary-butyl hydroperoxide (TBHP) is selected as the oxidant, offering a safer and more selective alternative to other oxidizing agents. The reaction is performed in a suitable solvent to ensure homogeneity and to control the reaction temperature.
The primary objectives of this experimental setup are:
-
To achieve a controlled oxidation of this compound.
-
To identify the major oxidation products, which are expected to include tertiary alcohols and ketones resulting from oxidation at the C2 and C3 positions.
-
To quantify the conversion of the starting material and the yield of the primary products.
-
To monitor the progress of the reaction over time using spectroscopic techniques.
Experimental Protocols
3.1. Materials and Reagents
-
This compound (≥98% purity)
-
Cobalt(II) acetylacetonate (B107027) [Co(acac)₂] or Chromium(III) acetylacetonate [Cr(acac)₃]
-
Tertiary-butyl hydroperoxide (TBHP), 70% solution in water
-
Acetonitrile (B52724) (anhydrous, ≥99.8%)
-
Dichloromethane (B109758) (DCM, anhydrous, ≥99.8%)
-
Internal standard for GC-MS analysis (e.g., n-dodecane)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle with temperature controller
-
Inert gas supply (Nitrogen or Argon)
3.2. Protocol for the Catalytic Oxidation of this compound
-
Reaction Setup:
-
To a 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (e.g., 5 mmol, 0.71 g).
-
Add the catalyst, for instance, Cobalt(II) acetylacetonate (0.05 mmol, 1 mol%).
-
Add 20 mL of anhydrous acetonitrile as the solvent.
-
Place the flask in a heating mantle and begin stirring.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) under a nitrogen atmosphere.
-
Once the temperature has stabilized, slowly add tertiary-butyl hydroperoxide (10 mmol, 2 equivalents) to the reaction mixture using a syringe pump over a period of 1 hour.
-
Allow the reaction to proceed at 70 °C for the desired time (e.g., 24 hours). Monitor the reaction progress by taking small aliquots at regular intervals for GC-MS analysis.
-
-
Work-up Procedure:
-
After the reaction is complete (as determined by GC-MS), cool the mixture to room temperature.
-
Quench the reaction by adding 10 mL of a saturated aqueous solution of sodium sulfite.
-
Transfer the mixture to a separatory funnel and add 20 mL of dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product mixture.
-
3.3. Protocol for GC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the crude product mixture in dichloromethane at a concentration of approximately 1 mg/mL.
-
Add an internal standard (e.g., n-dodecane) to the sample solution at a known concentration for quantitative analysis.
-
-
Instrumentation and Conditions:
-
GC Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Analysis:
-
Identify the products by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm the identity of major products by comparing their retention times and mass spectra with authentic standards, if available.
-
Quantify the conversion of this compound and the yield of the products using the internal standard method.
-
3.4. Protocol for FTIR Spectroscopy Analysis
-
Sample Preparation:
-
For analysis of the liquid product mixture, a small drop of the crude product can be placed between two KBr plates or analyzed using an ATR-FTIR accessory.
-
-
Instrumentation and Conditions:
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Monitor the disappearance of the C-H stretching bands of the alkane (around 2960-2850 cm⁻¹).
-
Look for the appearance of characteristic absorption bands of the oxidation products:
-
Broad O-H stretching band around 3400-3200 cm⁻¹ for alcohols.
-
Strong C=O stretching band around 1715 cm⁻¹ for ketones.[3]
-
C-O stretching bands in the region of 1260-1000 cm⁻¹ for alcohols.
-
-
Data Presentation
The quantitative results from the GC-MS analysis can be summarized in a table for easy comparison of different reaction conditions.
Table 1: Quantitative Results of the Catalytic Oxidation of this compound
| Entry | Catalyst | Time (h) | Conversion (%) | Yield of 3-Ethyl-2-methylheptan-2-ol (%) | Yield of 3-Ethyl-2-methylheptan-3-one (%) | Other Products (%) |
| 1 | Co(acac)₂ | 12 | 45 | 25 | 15 | 5 |
| 2 | Co(acac)₂ | 24 | 68 | 38 | 22 | 8 |
| 3 | Cr(acac)₃ | 12 | 35 | 20 | 10 | 5 |
| 4 | Cr(acac)₃ | 24 | 55 | 30 | 18 | 7 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will depend on the specific experimental conditions.
Visualizations
Diagram 1: Signaling Pathway of Alkane Oxidation
Caption: A simplified signaling pathway for the metal-catalyzed oxidation of an alkane.
Diagram 2: Experimental Workflow
Caption: The overall experimental workflow for the oxidation of this compound.
References
Application Notes and Protocols for Isotopic Labeling of 3-Ethyl-2-methylheptane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the isotopic labeling of 3-Ethyl-2-methylheptane with stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C). Isotopic labeling is a critical technique in drug metabolism and pharmacokinetic (DMPK) studies, environmental fate analysis, and mechanistic chemical research.[1][2] By replacing specific atoms with their heavier, non-radioactive isotopes, researchers can track the molecule and its metabolites through complex biological or environmental systems using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]
This document outlines three primary techniques for labeling this compound:
-
Direct C-H Activation/Hydrogen Isotope Exchange (HIE) for deuterium labeling.
-
Chemical Synthesis from Labeled Precursors for both deuterium and carbon-13 labeling.
-
Enzymatic Hydroxylation followed by Labeling as a potential chemo- and regioselective method.
Deuterium Labeling via Iridium-Catalyzed C-H Activation/Hydrogen Isotope Exchange
Transition metal-catalyzed C-H activation offers a powerful method for the direct replacement of hydrogen atoms with deuterium in a single step, often referred to as hydrogen isotope exchange (HIE).[5] Iridium complexes are particularly effective for this transformation, capable of activating otherwise inert C-H bonds in alkanes.[4][6] This method is advantageous for its atom economy and directness.
Experimental Protocol: Iridium-Catalyzed H/D Exchange
This protocol is adapted from established procedures for the deuteration of unactivated alkanes.[4]
Materials:
-
This compound
-
[Ir(cod)(IMes)(PPh₃)]PF₆ (Iridium catalyst) or a similar Crabtree's catalyst derivative
-
Deuterium oxide (D₂O, 99.9 atom % D) or Deuterium gas (D₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or cyclohexane)
-
Schlenk flask or a pressure-rated vessel
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 mmol).
-
Add the iridium catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Add the anhydrous solvent (5 mL).
-
Deuterium Source Addition:
-
Using D₂O: Add a large excess of D₂O (e.g., 1 mL, ~55 mmol).
-
Using D₂ gas: Seal the vessel and purge with D₂ gas, then pressurize to the desired pressure (e.g., 1-10 bar).
-
-
Reaction: Stir the mixture vigorously at a specified temperature (e.g., 80-150 °C) for 12-48 hours. The optimal temperature and time will need to be determined empirically.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If D₂O was used, add an organic solvent like diethyl ether or hexane (B92381) and separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
If D₂ gas was used, carefully vent the excess gas.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or preparative gas chromatography to separate the labeled alkane from the catalyst residue.
-
Analysis: Determine the level and position of deuterium incorporation using ¹H NMR, ²H NMR, and mass spectrometry.
Expected Regioselectivity: Iridium-catalyzed HIE on alkanes often shows a preference for the least sterically hindered C-H bonds.[7] For this compound, this would likely favor the terminal methyl groups. However, labeling at other positions is also expected, leading to a mixture of isotopologues.
Diagram of Iridium-Catalyzed H/D Exchange Workflow:
References
- 1. An effective and selective non-heme iron-catalyzed hydroxylation of alkane C–H bonds - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. experts.umn.edu [experts.umn.edu]
- 3. diva-portal.org [diva-portal.org]
- 4. H/D exchange under mild conditions in arenes and unactivated alkanes with C 6 D 6 and D 2 O using rigid, electron-rich iridium PCP pincer complexes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02694H [pubs.rsc.org]
- 5. Cytochrome P450 whole cell biohydroxylation of alkanes [open.uct.ac.za]
- 6. Iridium-catalyzed H/D exchange: ligand complexes with improved efficiency and scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of 3-Ethyl-2-methylheptane in Secondary Organic Aerosol (SOA) Formation Studies
Application Note
Introduction
Secondary organic aerosols (SOA) are a significant component of atmospheric particulate matter, influencing air quality, climate, and human health. They are formed from the atmospheric oxidation of volatile organic compounds (VOCs). While extensive research has been conducted on SOA formation from biogenic VOCs like terpenes and anthropogenic VOCs such as aromatic hydrocarbons, the contribution of specific branched alkanes, like 3-ethyl-2-methylheptane, is less characterized. This compound (C10H22) is a component of fuel and industrial solvents, and its atmospheric oxidation is expected to contribute to SOA formation. This document provides a generalized framework for studying the SOA formation potential of this compound, based on established methodologies for similar branched alkanes.
Scientific Background
The atmospheric oxidation of alkanes is primarily initiated by the hydroxyl radical (•OH). The reaction proceeds via H-atom abstraction to form an alkyl radical (R•), which then rapidly reacts with molecular oxygen (O2) to form an alkyl peroxy radical (RO2•). The fate of the RO2• radical dictates the subsequent chemistry and the potential for SOA formation. In the presence of nitrogen oxides (NOx), RO2• can react with NO to form alkoxy radicals (RO•) or organic nitrates (RONO2). Under low-NOx conditions, RO2• primarily reacts with the hydroperoxy radical (HO2•) or other RO2• radicals.
Alkoxy radicals can undergo isomerization or decomposition. For branched alkanes, decomposition (fragmentation) at the branch point can be a significant pathway, leading to the formation of smaller, more volatile products and thus reducing the SOA yield compared to linear or cyclic alkanes of the same carbon number.[1][2] Isomerization reactions, which are more prevalent in longer-chain linear alkanes, can lead to the formation of multifunctional, low-volatility compounds that readily partition to the aerosol phase.
Expected SOA Yield
Direct experimental data on the SOA yield of this compound is not available in the peer-reviewed literature. However, studies on other C10 alkanes provide valuable context. For a given carbon number, the SOA yield generally follows the trend: cyclic > linear > branched.[1][3][4] This is attributed to the increased fragmentation of branched alkanes upon oxidation.[1][2][5] For instance, in a study of several C10 alkanes, the branched alkane 2,7-dimethyloctane (B85488) exhibited a lower SOA yield compared to n-decane and cyclic C10 alkanes.[4] Therefore, this compound is expected to have a relatively low but non-negligible SOA yield.
Data Presentation
Table 1: SOA Yields of Selected C10 Alkanes
| Precursor Compound | Structure | Experimental Conditions | SOA Yield (%) | Reference |
| n-Decane | Linear | OFR, low NOx | ~5 | [3] |
| 2,7-Dimethyloctane | Branched | OFR, low NOx | ~3-10 | [4] |
| n-Butylcyclohexane | Cyclic | OFR, low NOx | ~17-23 | [3] |
| cis-Decalin | Cyclic | OFR, low NOx | ~32-39 | [3] |
*OFR: Oxidation Flow Reactor
Experimental Protocols
The following is a generalized protocol for studying the SOA formation from this compound in a smog chamber.
Objective: To determine the secondary organic aerosol (SOA) yield and chemical composition from the photooxidation of this compound.
Materials:
-
Environmental Chamber: A large volume (e.g., >5 m³) Teflon bag or vessel with a bank of UV lights to simulate solar radiation.
-
Precursor Delivery System: A method to introduce a known concentration of this compound into the chamber (e.g., evaporation from a heated manifold or injection via a syringe into a heated inlet).
-
Oxidant Precursor: A source of hydroxyl radicals (•OH), typically hydrogen peroxide (H2O2) photolysis or the photolysis of methyl nitrite (B80452) (CH3ONO) in the presence of NO.
-
Seed Aerosol (Optional): Neutral, inorganic seed aerosols (e.g., ammonium (B1175870) sulfate) can be introduced to provide a surface for condensation of low-volatility organic compounds, preventing nucleation bursts and allowing for more accurate yield calculations.
-
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) for monitoring the concentration of this compound.
-
Scanning Mobility Particle Sizer (SMPS) to measure the aerosol size distribution and volume concentration.
-
Aerosol Mass Spectrometer (AMS) to determine the chemical composition of the SOA.
-
NOx and O3 analyzers.
-
Temperature and relative humidity sensors.
-
Procedure:
-
Chamber Cleaning and Background Check: The chamber is flushed with purified air for an extended period (>24 hours) until particle and trace gas concentrations are below background levels.
-
Humidification and Seeding (if applicable): Purified, humidified air is introduced to achieve the desired relative humidity. If seed aerosols are used, they are introduced and their concentration is allowed to stabilize.
-
Precursor Injection: A known amount of this compound is introduced into the chamber. The concentration is monitored by GC-FID until it is stable and well-mixed.
-
Oxidant Precursor Injection: The •OH precursor (e.g., H2O2) is introduced into the chamber.
-
Initiation of Photooxidation: The UV lights are turned on to initiate the photolysis of the •OH precursor and the subsequent oxidation of this compound.
-
Monitoring: The concentrations of this compound, NOx, O3, and the aerosol size distribution and composition are monitored continuously throughout the experiment.
-
Data Analysis:
-
The reacted concentration of this compound (ΔHC) is calculated from its decay over time, corrected for dilution.
-
The mass concentration of the formed SOA (Mo) is calculated from the SMPS volume concentration, assuming a particle density (typically estimated or measured, a value around 1.2 g cm⁻³ is often used for alkane SOA).[6] The background aerosol mass is subtracted.
-
The SOA yield (Y) is calculated as Y = Mo / ΔHC.
-
The chemical composition of the SOA is analyzed using the AMS data.
-
Mandatory Visualization
Caption: Generalized experimental workflow for a smog chamber study of SOA formation.
Caption: Simplified reaction pathway for SOA formation from a branched alkane.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ACP - SOA yields from C10 alkanes and oxygenates [acp.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. ACP - Modeling the influence of carbon branching structure on secondary organic aerosol formation via multiphase reactions of alkanes [acp.copernicus.org]
Application Notes and Protocols for the Study of Reaction Kinetics of 3-Ethyl-2-methylheptane with Chlorine Atoms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chlorination of alkanes is a fundamental reaction in organic chemistry that proceeds via a free-radical substitution mechanism.[1][2] This process is typically initiated by ultraviolet (UV) light or heat, which facilitates the homolytic cleavage of chlorine molecules into highly reactive chlorine atoms.[1] These atoms can then abstract hydrogen atoms from the alkane, leading to the formation of an alkyl radical and hydrogen chloride. The subsequent reaction of the alkyl radical with a chlorine molecule propagates the chain reaction, yielding a chlorinated alkane and another chlorine atom.
For an alkane such as 3-ethyl-2-methylheptane, which possesses primary, secondary, and tertiary hydrogen atoms, chlorination can result in a mixture of isomeric monochlorinated products.[2] The relative distribution of these products is dependent on the reaction conditions and the relative reactivity of the different types of C-H bonds. Understanding the kinetics of these reactions is crucial for controlling product selectivity and optimizing reaction conditions in synthetic applications.
Reaction Mechanism: Free-Radical Chlorination
The free-radical chlorination of this compound follows a three-step mechanism: initiation, propagation, and termination.[1][3]
-
Initiation: The reaction is initiated by the homolytic cleavage of the chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to UV light or heat.[1]
-
Propagation: The chlorine radical abstracts a hydrogen atom from this compound to form an alkyl radical and hydrogen chloride (HCl). This alkyl radical then reacts with another chlorine molecule to produce a monochlorinated derivative of this compound and a new chlorine radical, which continues the chain reaction.[1]
-
Termination: The chain reaction is terminated when two radicals combine to form a stable molecule.[3]
Caption: Free-radical chlorination mechanism.
Experimental Protocols
The following protocols describe a general methodology for studying the reaction kinetics of this compound with chlorine atoms using a relative rate method.
3.1. Materials and Reagents
-
This compound (reactant)
-
Reference compound with a known reaction rate with Cl atoms (e.g., isobutane (B21531) or propane)[4]
-
Chlorine (Cl₂)
-
Inert bath gas (e.g., nitrogen or argon)
-
High-purity air or oxygen
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Photolysis chamber with a UV light source
-
Mass flow controllers
-
Gas-tight syringes
3.2. Experimental Workflow
The experimental workflow involves the preparation of gaseous mixtures, photolytic initiation of the reaction, and subsequent analysis of the reactants' decay to determine the rate constant.
Caption: Experimental workflow for kinetic studies.
3.3. Procedure: Relative Rate Method
The relative rate method is a common technique for determining the rate coefficients of gas-phase reactions.[4]
-
Mixture Preparation: Prepare a gaseous mixture containing this compound, the reference compound, and the inert bath gas in a clean, evacuated chamber. The concentrations should be in the parts-per-million (ppm) range.
-
Reaction Initiation: Introduce a known concentration of chlorine gas into the chamber. Initiate the reaction by turning on the UV lamps.
-
Monitoring Reactant Decay: Monitor the concentrations of this compound and the reference compound over time by withdrawing gas samples at regular intervals and analyzing them using a gas chromatograph.
-
Data Analysis: The second-order rate constants are determined by the following relationship:
ln([Reactant]₀/[Reactant]t) = k_Reactant * ∫[Cl]dt ln([Reference]₀/[Reference]t) = k_Reference * ∫[Cl]dt
A plot of ln([Reactant]₀/[Reactant]t) versus ln([Reference]₀/[Reference]t) should yield a straight line with a slope equal to the ratio of the rate constants (k_Reactant / k_Reference).
-
Absolute Rate Constant Calculation: The absolute rate constant for the reaction of this compound with chlorine atoms can be calculated by multiplying the ratio of the rate constants by the known rate constant of the reference reaction.[4]
k_Reactant = (k_Reactant / k_Reference) * k_Reference
-
Temperature Dependence: To determine the activation energy (Ea) and the pre-exponential factor (A) of the Arrhenius equation (k = A exp(-Ea/RT)), the experiments should be repeated at various temperatures. A plot of ln(k) versus 1/T will give a straight line with a slope of -Ea/R and an intercept of ln(A).
Hypothetical Data Presentation
The following tables illustrate how quantitative data from such kinetic studies could be presented.
Table 1: Hypothetical Relative and Absolute Rate Constants at 298 K
| Reference Compound | k_Reference (cm³ molecule⁻¹ s⁻¹) | k_Reactant / k_Reference | k_Reactant (cm³ molecule⁻¹ s⁻¹) |
| Isobutane | 1.0 x 10⁻¹⁰ | 1.8 | 1.8 x 10⁻¹⁰ |
| Propane | 1.1 x 10⁻¹⁰ | 1.6 | 1.76 x 10⁻¹⁰ |
Table 2: Hypothetical Temperature Dependence of the Rate Constant
| Temperature (K) | 1/T (K⁻¹) | k_Reactant (cm³ molecule⁻¹ s⁻¹) | ln(k_Reactant) |
| 298 | 0.00336 | 1.80 x 10⁻¹⁰ | -22.44 |
| 313 | 0.00319 | 2.15 x 10⁻¹⁰ | -22.26 |
| 328 | 0.00305 | 2.50 x 10⁻¹⁰ | -22.11 |
| 343 | 0.00292 | 2.85 x 10⁻¹⁰ | -21.98 |
Table 3: Hypothetical Product Distribution from the Chlorination of this compound
| Product | Type of H Abstracted | Relative Yield (%) |
| 1-Chloro-3-ethyl-2-methylheptane | Primary | 15 |
| 2-Chloro-3-ethyl-2-methylheptane | Tertiary | 25 |
| 3-Chloro-3-ethyl-2-methylheptane | Tertiary | 20 |
| Other monochlorinated isomers | Secondary | 40 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual experimental results may vary.
Conclusion
These application notes provide a detailed framework for investigating the reaction kinetics of this compound with chlorine atoms. By employing the described experimental protocols, researchers can determine key kinetic parameters such as rate constants, activation energies, and product distributions. This information is invaluable for professionals in chemical synthesis and drug development for optimizing reaction conditions and controlling product outcomes.
References
Application Notes and Protocols: 3-Ethyl-2-methylheptane in Engine Combustion Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2-methylheptane (C10H22) is a branched-chain alkane that holds potential as a component in surrogate mixtures for gasoline and jet fuels.[1][2][3][4] Understanding the combustion behavior of individual isomers like this compound is crucial for developing predictive combustion models and formulating next-generation fuels with desired properties such as high octane (B31449) ratings and reduced emissions. While specific experimental data on the combustion of this compound is limited in publicly available literature, this document provides its known physical and chemical properties. Furthermore, it outlines standardized experimental protocols and presents comparative data from structurally similar compounds to offer insights into its expected behavior in engine combustion research.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the design of experiments and the interpretation of results.
| Property | Value | Reference |
| Molecular Formula | C10H22 | [1][2][3][4] |
| Molecular Weight | 142.28 g/mol | [1] |
| CAS Number | 14676-29-0 | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | CCCCC(CC)C(C)C | [1] |
| InChI | InChI=1S/C10H22/c1-5-7-8-10(6-2)9(3)4/h9-10H,5-8H2,1-4H3 | [1] |
| XlogP (predicted) | 5.1 | [1][4] |
| Monoisotopic Mass | 142.17215 Da | [1][4] |
Comparative Combustion Data of Structurally Similar Alkanes
Due to the scarcity of direct experimental data for this compound, this section presents combustion-related data for other C8 and C10 isomers. This information can be used to infer the potential performance of this compound.
Table 1: Octane Ratings of Selected Alkanes
| Compound | Research Octane Number (RON) |
| n-heptane | 0 |
| iso-octane (2,2,4-trimethylpentane) | 100 |
| 2-methylheptane | 23 |
| 3-methylheptane | 35 |
| n-decane | -30 |
Note: The Research Octane Number (RON) is determined by running the fuel in a test engine under controlled conditions and comparing its anti-knocking characteristics to a mixture of iso-octane and n-heptane.[5]
Table 2: Ignition Delay Times of C8 Alkane Isomers at High Temperatures
| Compound | Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (μs) |
| n-octane | 1000 | 20 | 1.0 | ~500 |
| 2-methylheptane | 1000 | 20 | 1.0 | ~600 |
| 3-methylheptane | 1000 | 20 | 1.0 | ~650 |
Note: Ignition delay time is the period between the start of injection and the onset of combustion. The data presented here is indicative and can vary based on experimental conditions.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used in engine combustion research. These protocols can be adapted for the study of this compound.
Engine Testing Protocol for Performance and Emissions Analysis
This protocol describes the procedure for evaluating a fuel or fuel component in a standard spark-ignition (SI) engine.[7][8]
Objective: To determine the performance (power, torque, efficiency) and emission characteristics (HC, CO, NOx) of the test fuel.
Apparatus:
-
Multi-cylinder spark-ignition engine[7]
-
Engine dynamometer
-
Fuel flow meter
-
Exhaust gas analyzer (for HC, CO, CO2, O2, NOx)[9]
-
Data acquisition system
Procedure:
-
Engine Setup: The engine is coupled to a dynamometer and instrumented to measure speed, load, and fuel consumption. The exhaust is connected to the gas analyzer.
-
Fuel Preparation: Prepare a blend of the test compound (this compound) with a base fuel (e.g., gasoline or a primary reference fuel like iso-octane) at a specified concentration.
-
Engine Operation: The engine is operated at a series of steady-state conditions, varying speed and load.[8]
-
Data Collection: At each operating point, record engine speed, torque, fuel flow rate, and exhaust gas concentrations.
-
Data Analysis: Calculate brake power, brake specific fuel consumption (BSFC), and specific emissions. Compare the results with a baseline fuel.[10]
Jet-Stirred Reactor (JSR) Protocol for Oxidation Studies
This protocol outlines the methodology for studying the oxidation kinetics of a fuel in a jet-stirred reactor.[11][12][13]
Objective: To obtain species concentration profiles as a function of temperature, providing data for chemical kinetic model validation.
Apparatus:
-
Fused-silica jet-stirred reactor[12]
-
Temperature controller and furnace
-
Mass flow controllers for gases
-
Fuel delivery system (e.g., syringe pump for liquid fuels)
-
Gas chromatograph (GC) or other analytical instrument for species quantification[11]
Procedure:
-
Reactor Setup: The JSR is placed in a furnace, and the temperature is set to the desired value.
-
Gas Flow: A mixture of the fuel, oxidizer (e.g., air), and an inert diluent (e.g., nitrogen) is introduced into the reactor at controlled flow rates.
-
Steady State: The system is allowed to reach a steady state, where the composition of the reacting mixture inside the reactor is uniform and constant over time.
-
Sampling and Analysis: A sample of the reacting mixture is extracted from the reactor and analyzed using a GC or other analytical techniques to determine the mole fractions of reactants, intermediates, and products.
-
Temperature Variation: The experiment is repeated at different temperatures to obtain a temperature-dependent profile of the species concentrations.
Shock Tube Protocol for Ignition Delay Time Measurement
This protocol details the use of a shock tube to measure the ignition delay time of a fuel under high-temperature and high-pressure conditions.[14][15]
Objective: To measure the autoignition delay time of a fuel-oxidizer mixture.
Apparatus:
-
Shock tube with driver and driven sections
-
Diaphragm separating the two sections
-
Pressure transducers
-
Optical diagnostics (e.g., photodetectors for chemiluminescence)[16]
-
Gas mixing system
-
Data acquisition system
Procedure:
-
Mixture Preparation: A homogeneous mixture of the test fuel, oxidizer, and a diluent gas (e.g., argon) is prepared and introduced into the driven section of the shock tube.
-
Shock Wave Generation: The driver section is filled with a high-pressure driver gas. The diaphragm is ruptured, generating a shock wave that propagates through the test mixture, rapidly heating and compressing it.
-
Ignition Detection: The onset of ignition behind the reflected shock wave is detected by a sharp rise in pressure measured by a transducer or by the detection of light emission from excited species (e.g., OH*) using a photodetector.[16]
-
Ignition Delay Time Calculation: The ignition delay time is the time interval between the passage of the reflected shock wave over the measurement location and the onset of ignition.[16]
-
Varying Conditions: The experiment is repeated at different initial pressures, temperatures, and equivalence ratios to map the ignition behavior of the fuel.
Conclusion
References
- 1. This compound | C10H22 | CID 139803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heptane, 3-ethyl-2-methyl- [webbook.nist.gov]
- 3. Heptane, 3-ethyl-2-methyl- [webbook.nist.gov]
- 4. PubChemLite - this compound (C10H22) [pubchemlite.lcsb.uni.lu]
- 5. Octane rating - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Aerosol Shock Tube Designed for Ignition Delay Time Measurements of Low-Vapor-Pressure Fuels and Auto-Ignition Flow-Field Visualization | MDPI [mdpi.com]
- 16. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
Application Notes and Protocols for Computational Modeling of 3-Ethyl-2-methylheptane Atmospheric Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2-methylheptane is a branched alkane that can be released into the atmosphere from various anthropogenic sources. Like other volatile organic compounds (VOCs), its atmospheric fate is of interest due to its potential to contribute to the formation of secondary pollutants such as ozone and secondary organic aerosols (SOA). Understanding the atmospheric reaction kinetics and mechanisms of this compound is crucial for accurately modeling its environmental impact.
This document provides detailed application notes and protocols for the computational modeling of the atmospheric reactions of this compound. Due to the limited availability of experimental data for this specific compound, this guide also incorporates data from structurally similar alkanes and utilizes structure-activity relationships (SARs) to estimate key kinetic parameters.
I. Atmospheric Degradation Pathways
The primary atmospheric loss processes for this compound are expected to be reactions with the hydroxyl radical (OH), the chlorine atom (Cl), and the nitrate (B79036) radical (NO₃). Photolysis is not a significant degradation pathway for alkanes as they do not absorb sunlight in the troposphere.
Reaction with Hydroxyl Radical (OH)
The reaction with the OH radical is the dominant daytime degradation pathway for alkanes in the troposphere. The reaction proceeds via hydrogen abstraction from the C-H bonds, forming a stable water molecule and an alkyl radical (R•).
Caption: Reaction of this compound with an OH radical.
Reaction with Chlorine Atom (Cl)
In coastal or marine environments, and in regions with high concentrations of Cl precursors, the reaction with chlorine atoms can be a significant loss process for alkanes. Similar to the OH radical reaction, this proceeds via H-atom abstraction.
Caption: Reaction of this compound with a Cl atom.
Reaction with Nitrate Radical (NO₃)
During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) can become an important oxidant for alkanes, particularly in polluted environments. The reaction mechanism is also hydrogen abstraction.
Troubleshooting & Optimization
Improving peak resolution of 3-Ethyl-2-methylheptane in gas chromatography
Technical Support Center: Gas Chromatography of 3-Ethyl-2-methylheptane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic analysis of this compound for improved peak resolution.
Troubleshooting Guide
This section addresses specific issues that may arise during the GC analysis of this compound, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Poor Peak Resolution or Co-elution with Other Isomers
Q: My chromatogram shows poor separation between this compound and other C10 alkane isomers. How can I improve the resolution?
A: Achieving baseline separation of structurally similar isomers like this compound requires careful optimization of your GC method. Here are the key parameters to consider:
-
Stationary Phase Selection: For non-polar analytes like branched alkanes, a non-polar stationary phase is the most appropriate choice.[1] Columns with a 100% dimethylpolysiloxane or a 5% diphenyl / 95% dimethylpolysiloxane stationary phase are recommended as they separate compounds primarily based on their boiling points.[1]
-
Column Dimensions: To enhance separation efficiency, consider using a longer column or a column with a smaller internal diameter. Doubling the column length can increase resolution by approximately 40%.[2]
-
Temperature Program: A slow temperature ramp rate is crucial for separating closely eluting compounds.[2] A faster ramp may not provide sufficient time for the analytes to interact with the stationary phase, leading to co-elution.[2]
-
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium or Hydrogen) should be optimized to ensure maximum column efficiency. Flow rates that are too high or too low can lead to peak broadening and reduced resolution.[2]
Issue 2: Peak Broadening or Tailing
Q: The peak for this compound is broad or shows tailing. What could be the cause and how can I fix it?
A: Peak broadening and tailing can be caused by several factors:
-
Sub-optimal Flow Rate: An incorrect carrier gas flow rate can lead to increased band broadening. Ensure your flow rate is set to the optimal linear velocity for your carrier gas and column dimensions.
-
Column Overload: Injecting too much sample can lead to peak fronting. If you observe this, try diluting your sample.[1]
-
Active Sites: Active sites in the injector liner or on the column itself can cause peak tailing. Using a deactivated injector liner and ensuring your column is properly conditioned can mitigate this issue.[1]
-
Incorrect Injection Temperature: The injector temperature should be high enough to ensure rapid and complete vaporization of the sample.
Issue 3: Retention Time Shifts
Q: I am observing inconsistent retention times for this compound across different runs. What could be the problem?
A: Retention time instability is often indicative of instrumental issues:
-
Leaks: Check for leaks in the system, particularly at the septum and column fittings.[1]
-
Inconsistent Oven Temperature: Verify the stability and accuracy of your GC oven's temperature control.[1]
-
Carrier Gas Flow Fluctuation: Ensure a stable carrier gas supply and that the flow controller is functioning correctly.[1]
-
Column Aging: Over time, column performance can degrade, leading to shifts in retention time. Conditioning or replacing the column may be necessary.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended GC column for the analysis of this compound?
A1: A non-polar capillary column is the most suitable choice. Columns with a stationary phase like 100% dimethylpolysiloxane (e.g., DB-1) or 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5ms or HP-5ms) are recommended for separating hydrocarbon isomers based on their boiling points.[1]
Q2: What is the expected Kovats retention index for this compound?
A2: On a standard non-polar column (like DB-5), the Kovats retention index for this compound is approximately 942.[3] This value can be a useful reference for peak identification.
Q3: How can I confirm the identity of the this compound peak?
A3: The most reliable method for peak identification is Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of this compound will show a characteristic fragmentation pattern that can be compared to a reference library like NIST.[4]
Q4: Can co-elution be a problem even if the peak looks symmetrical?
A4: Yes, perfect co-elution can result in a symmetrical peak, masking the presence of multiple components.[5] If you suspect co-elution, using a detector like a mass spectrometer and examining the mass spectra across the peak can help identify different components.[5]
Experimental Protocol: Optimized GC Method for this compound
This protocol provides a starting point for the analysis of this compound. Further optimization may be necessary depending on the specific sample matrix and instrumentation.
1. Sample Preparation:
-
Prepare a dilute solution of the sample containing this compound in a volatile solvent such as hexane (B92381) or pentane. A concentration of approximately 100 µg/mL is a good starting point.
2. GC-FID Method Parameters:
| Parameter | Recommended Setting |
| Instrumentation | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (with a split ratio of 50:1) |
| Oven Temperature Program | Initial Temperature: 40 °C, hold for 5 minutes |
| Ramp: 2 °C/min to 150 °C | |
| Hold at 150 °C for 2 minutes | |
| Detector Temperature | 300 °C |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution of this compound in gas chromatography.
References
Technical Support Center: Analysis of 3-Ethyl-2-methylheptane by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Ethyl-2-methylheptane and analyzing it via mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the expected characteristic ions in the electron ionization (EI) mass spectrum of this compound?
A1: The mass spectrum of this compound is dominated by fragmentation at the branching points due to the formation of stable secondary and tertiary carbocations.[1][2][3][4] The molecular ion peak (M⁺) at m/z 142 is typically very weak or absent in the spectra of highly branched alkanes.[3][5] The primary fragmentation pathways involve the loss of alkyl radicals.
Q2: Why is the molecular ion peak (m/z 142) of this compound weak or absent in my spectrum?
A2: Branched alkanes, like this compound, readily undergo fragmentation upon ionization to form more stable carbocations.[1][2] This rapid fragmentation means that very few molecular ions remain intact to reach the detector, resulting in a low abundance or complete absence of the molecular ion peak.[2][3][5] Softer ionization techniques, such as chemical ionization (CI), can be used to confirm the molecular weight.[2]
Q3: What are common sources of background interference in mass spectrometry analysis?
A3: Background interference can originate from various sources, including:
-
Solvent impurities: Methanol, acetonitrile, and other solvents can introduce contaminant ions.[6]
-
Plasticizers: Phthalates and other compounds can leach from plastic containers and tubing.
-
Pump oils: Silicon-based oils from diffusion pumps can contaminate the system.[7]
-
Sample handling: Contaminants from gloves, vials, and septa can be introduced during sample preparation.
-
Co-eluting compounds: In Gas Chromatography-Mass Spectrometry (GC-MS), other compounds in the sample matrix may elute at the same time as this compound, leading to overlapping mass spectra.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Peaks in Spectrum | Contamination from solvents, glassware, or the GC-MS system. | - Run a blank solvent injection to identify background peaks. - Ensure high-purity solvents and clean glassware. - Check for leaks in the GC-MS system. |
| Poorly Resolved Peaks | Inadequate chromatographic separation from isomeric compounds or matrix components. | - Optimize the GC temperature program to improve separation. - Use a longer GC column or a column with a different stationary phase. |
| Difficulty Identifying Isomers | Branched alkane isomers often produce similar fragmentation patterns. | - Carefully compare retention times with a known standard. - Use a high-resolution mass spectrometer for accurate mass measurements. - Refer to a spectral library like the NIST Mass Spec Data Center for comparison. |
| Abundant Low Mass Ions (e.g., m/z 41, 43, 55, 57) | These are common fragment ions for many aliphatic hydrocarbons and may not be specific to your compound. | - Focus on higher mass fragment ions that are more indicative of the specific branching structure of this compound. - Compare the relative abundances of these common ions to a reference spectrum. |
Data Presentation
The following table summarizes the most abundant ions observed in the electron ionization mass spectrum of this compound. This data is essential for identifying the compound and troubleshooting potential interferences.
| m/z | Relative Abundance (%) | Possible Fragment Ion |
| 41 | 65 | C₃H₅⁺ |
| 43 | 100 | C₃H₇⁺ |
| 56 | 50 | C₄H₈⁺ |
| 57 | 95 | C₄H₉⁺ |
| 70 | 40 | C₅H₁₀⁺ |
| 71 | 85 | C₅H₁₁⁺ |
| 85 | 30 | C₆H₁₃⁺ |
| 113 | 5 | [M-C₂H₅]⁺ |
| 142 | <1 | [M]⁺ |
Data sourced from the NIST Mass Spectrometry Data Center.[8]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organic Compounds
This protocol provides a general framework for the analysis of volatile organic compounds like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a high-purity volatile solvent (e.g., hexane (B92381) or pentane).
-
For complex matrices, sample cleanup and extraction may be necessary.
-
-
GC-MS System:
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, is suitable for separating hydrocarbon isomers.
-
Oven Program: A temperature ramp is used to separate compounds. A typical program might start at 40°C and ramp up to 250°C.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Scan Range: A mass-to-charge ratio (m/z) range of 40-200 amu is typically sufficient for analyzing this compound.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting unexpected peaks in a mass spectrum.
References
- 1. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. GCMS Section 6.9.2 [people.whitman.edu]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. Heptane, 3-ethyl-2-methyl- [webbook.nist.gov]
Optimizing reaction conditions for the synthesis of 3-Ethyl-2-methylheptane
Technical Support Center: Synthesis of 3-Ethyl-2-methylheptane
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of this compound. The content is tailored for researchers, scientists, and drug development professionals.
Method 1: Corey-House Synthesis
The Corey-House synthesis is a versatile method for creating alkanes by coupling two different alkyl groups.[1][2] For this compound, this involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an appropriate alkyl halide.[3] This approach offers a direct route to the target alkane.[2]
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Corey-House synthesis for this compound? A1: The Corey-House synthesis involves the reaction of a lithium dialkylcuprate (e.g., lithium di(sec-butyl)cuprate) with an alkyl halide (e.g., 1-bromopropane) to form a new carbon-carbon bond, yielding the desired branched alkane.[4][5] This method is particularly effective for creating unsymmetrical alkanes.[6]
Q2: Which Gilman reagent and alkyl halide combination should I use? A2: To synthesize this compound (structure: CH₃CH(CH₃)CH(CH₂CH₃)CH₂CH₂CH₂CH₃), a logical disconnection is between C3 and C4. This leads to two primary routes:
-
Route A: Reacting lithium di(sec-butyl)cuprate ((CH₃CH₂CH(CH₃))₂CuLi) with 1-bromopropane (B46711).
-
Route B: Reacting lithium dipropylcuprate ((CH₃CH₂CH₂)₂CuLi) with 2-bromo-3-methylpentane. Route A is generally preferred because the coupling reaction works best with primary alkyl halides.[2][3]
Q3: What are the main advantages of using the Corey-House synthesis for this target molecule? A3: The main advantages include the ability to form unsymmetrical alkanes with high yields and fewer side products compared to other methods like the Wurtz reaction.[1][7] It is a reliable method for joining two different alkyl groups.[5]
Q4: What are the common byproducts in a Corey-House reaction? A4: Common byproducts can include homocoupled products from the Gilman reagent (e.g., 3,4-dimethylhexane (B165660) in Route A) and elimination products, especially if using secondary or tertiary alkyl halides as the electrophile.[3][8] An ill-defined organocopper species is also formed as a byproduct.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inactive Gilman reagent due to moisture or oxygen. | Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.[2] |
| Poor quality of the starting alkyl halide. | Purify the alkyl halide by distillation before use to remove any impurities. | |
| The alkyl halide is too hindered (secondary or tertiary). | For best yields, the reacting alkyl halide should be primary.[2][4] If a secondary halide must be used, expect lower yields. Tertiary halides are generally not suitable.[3] | |
| Formation of Homocoupled Byproduct (R-R) | The Gilman reagent may be unstable or the reaction temperature too high. | Maintain the recommended low temperature during the coupling step. Ensure the stoichiometry is correct. |
| Reaction Fails to Initiate | Poor quality of lithium metal used to form the alkyllithium intermediate. | Use fresh, clean lithium wire or pieces with a large surface area. |
| Incomplete formation of the Gilman reagent. | Ensure the reaction between the alkyllithium and copper(I) iodide goes to completion before adding the second alkyl halide. |
Experimental Protocol: Synthesis of this compound (Route A)
This protocol describes the formation of lithium di(sec-butyl)cuprate followed by coupling with 1-bromopropane.
Step 1: Formation of sec-Butyllithium (B1581126)
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Add lithium metal (2.2 equivalents) to a flame-dried, three-necked flask containing anhydrous diethyl ether under an argon atmosphere.
-
Slowly add 2-bromobutane (B33332) (2.0 equivalents) dropwise to the stirred suspension at -10 °C.
-
After the addition, allow the mixture to warm to 0 °C and stir for 1 hour until the lithium is consumed.
Step 2: Formation of Lithium di(sec-butyl)cuprate (Gilman Reagent)
-
In a separate flame-dried flask, suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether at -20 °C under argon.
-
Slowly transfer the freshly prepared sec-butyllithium solution from Step 1 into the CuI suspension.
-
Allow the mixture to stir at -20 °C for 30 minutes. The formation of the Gilman reagent is indicated by a color change.[3]
Step 3: Coupling Reaction
-
Cool the Gilman reagent solution to -78 °C.
-
Slowly add a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude product by fractional distillation.
Reaction Pathway and Workflow Diagrams
References
- 1. collegedunia.com [collegedunia.com]
- 2. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 3. testbook.com [testbook.com]
- 4. byjus.com [byjus.com]
- 5. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 6. scienceinfo.com [scienceinfo.com]
- 7. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 8. SATHEE: Chemistry Corey House Reaction [satheejee.iitk.ac.in]
Stabilizing 3-Ethyl-2-methylheptane standards for long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-2-methylheptane standards. Our goal is to help you ensure the stability and integrity of your standards for reliable and reproducible experimental results.
Troubleshooting Guide: Diagnosing and Resolving Instability Issues
If you suspect degradation or instability of your this compound standard, follow this workflow to identify and address the potential root cause.
Technical Support Center: Minimizing Sample Loss of 3-Ethyl-2-methylheptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the loss of 3-Ethyl-2-methylheptane during sample collection.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of this compound is fundamental to developing effective collection and analysis strategies. As a volatile organic compound (VOC), its handling requires specific precautions to prevent sample loss.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂ | [1] |
| Molar Mass | 142.28 g/mol | [1] |
| Boiling Point | 161.21 - 166 °C | [2][3] |
| Melting Point | -53.99 °C | [3] |
| Density | 0.7400 g/cm³ | [3] |
| Classification | Saturated Aliphatic Hydrocarbon / Solvent | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the loss of this compound during sample collection?
A1: The primary causes of this compound loss during collection are its high volatility, potential for adsorption onto sampling materials, and possible degradation. Being a VOC, it readily evaporates at room temperature.[4] Adsorption can occur on the surfaces of collection vessels and sampling lines, especially if they are not made of inert materials. Degradation, although less common for a saturated alkane unless reactive species are present, can also contribute to sample loss.
Q2: Which sample collection techniques are most suitable for analyzing this compound in various samples?
A2: The choice of collection technique depends on the sample matrix (air, water, or solid).
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For Air Samples: Thermal desorption (TD) is a highly efficient method for trapping and concentrating VOCs like this compound from the air.[2][5][6][7] Active sampling involves drawing a known volume of air through a sorbent tube, while passive sampling relies on diffusion.
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For Water Samples: Purge-and-trap, as described in EPA and ASTM methods, is a standard technique.[8] An inert gas is bubbled through the water sample, stripping the volatile this compound, which is then trapped on a sorbent. Headspace analysis is another suitable technique for water samples.[2]
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For Solid Samples (e.g., soil, tissues): Solvent extraction or dynamic headspace analysis are common approaches. Methanol (B129727) is often used as the extraction solvent to minimize volatile loss.
Q3: How can I prevent the adsorption of this compound onto my sampling equipment?
A3: To minimize adsorption, it is crucial to use sampling equipment constructed from inert materials. Polytetrafluoroethylene (PTFE), stainless steel, and glass are generally recommended for sampling lines, containers, and fittings. Avoid using plastic tubing or components with rubber seals where the sample may come into contact. Proper cleaning and conditioning of all sampling apparatus before use are also essential.
Q4: What are the best practices for preserving and storing samples containing this compound?
A4: Proper preservation and storage are critical to maintain sample integrity.
-
Temperature: Samples should be cooled to approximately 4°C immediately after collection and maintained at this temperature during transport and storage until analysis.
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Airtight Sealing: Use vials with PTFE-lined septa to ensure an airtight seal and prevent volatilization. Ensure there is no headspace (air bubbles) in liquid sample vials.
-
Holding Time: Adhere to the recommended holding times for VOC analysis, which is typically 14 days for properly preserved samples.
-
Chemical Preservation: For water samples, acidification (e.g., with hydrochloric acid) may be required to inhibit microbial activity that could degrade the analyte. For soil samples, chemical preservation with agents like sodium bisulfate or methanol can be employed.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Volatilization during collection. | Ensure airtight seals on all collection vessels. For liquid samples, collect with zero headspace. Keep samples cooled during and after collection. |
| Adsorption to sampling materials. | Use equipment made of inert materials (glass, stainless steel, PTFE). Ensure all components are thoroughly cleaned and conditioned before use. | |
| Inefficient extraction from the matrix. | Optimize the extraction parameters (e.g., solvent choice, extraction time, temperature). For thermal desorption, ensure the desorption temperature and time are adequate for this compound. | |
| Inconsistent or non-reproducible results | Contamination of sampling equipment. | Implement a rigorous cleaning protocol for all sampling apparatus between samples. Use high-purity solvents and gases. |
| Inconsistent sampling technique. | Standardize the sampling procedure, including sample volume, flow rate (for active air sampling), and collection time. | |
| Sample degradation. | Preserve samples appropriately immediately after collection (cooling, chemical preservation). Analyze samples within the recommended holding time. | |
| Contamination peaks in the chromatogram | Contaminated sampling environment. | Be mindful of the surrounding environment during sample collection. Avoid collecting samples near running motors or other sources of VOCs.[8] |
| Carryover from previous samples. | Thoroughly clean the analytical system (injector, column) between analyses. Run blank samples to confirm the absence of carryover. |
Experimental Protocols
Protocol 1: Collection of this compound from Air using Thermal Desorption
This protocol is based on the principles of NIOSH Method 2549 for VOC screening.[10]
Materials:
-
Thermal desorption tubes packed with a suitable sorbent (e.g., multi-bed sorbent).
-
Personal sampling pump calibrated to a flow rate between 0.01 and 0.05 L/min.
-
PTFE tubing.
-
Tube caps.
Procedure:
-
Break the ends of the thermal desorption tube immediately before sampling.
-
Connect the tube to the sampling pump using PTFE tubing. The arrow on the tube should point towards the pump.
-
Draw a known volume of air (typically 1 to 6 liters) through the sorbent tube.
-
After sampling, disconnect the tube from the pump and cap both ends securely.
-
Label the tube with a unique identifier and record the sampling details (volume, flow rate, duration, location).
-
Store the tube at -10°C until analysis.
-
Analyze by thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS).
Protocol 2: Analysis of this compound in Water by Purge-and-Trap GC-MS
This protocol is based on the principles of ASTM Method D5790.
Materials:
-
40-mL glass vials with PTFE-lined septa.
-
Purge-and-trap concentrator.
-
Gas chromatograph-mass spectrometer (GC-MS).
-
Internal and surrogate standards.
Procedure:
-
Collect the water sample in a 40-mL vial, ensuring no headspace.
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Add any required preservatives (e.g., hydrochloric acid).
-
Spike the sample with internal and surrogate standards.
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Connect the vial to the purge-and-trap system.
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Purge the sample with an inert gas (e.g., helium) at a specified flow rate and duration. The volatile compounds, including this compound, will be transferred to a sorbent trap.
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After purging, rapidly heat the trap and backflush with the carrier gas to desorb the trapped analytes into the GC-MS system.
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Separate the compounds on a suitable capillary column (e.g., non-polar) with a temperature program.
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Identify and quantify this compound based on its mass spectrum and retention time relative to the standards.
Visualizations
Caption: Workflow for minimizing this compound loss.
Caption: Troubleshooting flowchart for low or inconsistent recovery.
References
- 1. This compound | C10H22 | CID 139803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WK57480 - New Test Method for Measuring Volatile Organic Compounds (VOCs) in Water utilizing Headspace Analysis with Gas Chromatography and Mass Spectrometry (Headspace GC/MS) | ASTM [astm.org]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. infinitalab.com [infinitalab.com]
- 6. berkeleyanalytical.com [berkeleyanalytical.com]
- 7. data.marine.gov.scot [data.marine.gov.scot]
- 8. agilent.com [agilent.com]
- 9. Page:NIOSH Manual of Analytical Methods - 2549.pdf/3 - Wikisource, the free online library [en.wikisource.org]
- 10. Page:NIOSH Manual of Analytical Methods - 2549.pdf/1 - Wikisource, the free online library [en.wikisource.org]
Technical Support Center: GC-FID Analysis of 3-Ethyl-2-methylheptane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the creation of calibration curves for 3-Ethyl-2-methylheptane using Gas Chromatography with Flame Ionization Detection (GC-FID).
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when generating a calibration curve for this compound with GC-FID?
A1: The most prevalent issues include poor linearity (a non-linear calibration curve), peak tailing, and the appearance of ghost peaks. These problems can lead to inaccurate quantification of your analyte.
Q2: What can cause a non-linear calibration curve for this compound?
A2: Non-linearity in your calibration curve can stem from several sources. It is often observed at the lower and upper ends of the system's response range.[1] At low concentrations, this can be due to analyte adsorption in the injector or on the column.[1] At high concentrations, it can be a result of detector saturation. Other causes include errors in standard preparation, sample degradation, or issues with the injection process.[2]
Q3: My peaks for this compound are tailing. What could be the cause?
A3: Peak tailing, where a peak has an asymmetrical shape with a "tail," can be caused by either physical or chemical issues within the GC system.[3] If all peaks in your chromatogram are tailing, it often points to a physical problem such as improper column installation or a contaminated inlet liner.[3][4] If only the this compound peak (or other specific active compounds) is tailing, it is more likely a chemical issue, such as active sites on the column interacting with your analyte.[3]
Q4: I am observing "ghost peaks" in my blank runs. What are they and where do they come from?
A4: Ghost peaks are unexpected peaks that appear in your chromatogram, even when injecting a blank solvent. They can originate from various sources, including contamination in the carrier gas, bleed from the septum, contamination in the injector port, or carryover from a previous injection.
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (Low R-squared Value)
A non-linear calibration curve can significantly impact the accuracy of your quantitative analysis. The following steps can help you troubleshoot this issue.
Troubleshooting Workflow for Poor Linearity
Caption: Troubleshooting workflow for poor calibration curve linearity.
Issue 2: Peak Tailing for this compound
Peak tailing can lead to inaccurate peak integration and, consequently, errors in quantification.[4] Use the following guide to diagnose and resolve peak tailing.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Issue 3: Presence of Ghost Peaks
Ghost peaks can interfere with the analyte peak and lead to false positive results or inaccurate quantification.
Troubleshooting Workflow for Ghost Peaks
Caption: Troubleshooting workflow for ghost peaks.
Experimental Protocols
GC-FID Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be necessary for your specific instrument and application.
Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Detector: Flame Ionization Detector (FID)
-
Column: A non-polar capillary column (e.g., DB-1, HP-5ms, or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness is a suitable choice for analyzing branched alkanes.[2]
-
Injector Liner: Deactivated, split/splitless liner
-
Septum: High-temperature, low-bleed septum
-
Syringe: 10 µL autosampler syringe
Instrument Parameters:
| Parameter | Setting |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be optimized) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 50 °C |
| Initial Hold Time | 2 minutes |
| Ramp Rate | 10 °C/min |
| Final Temperature | 200 °C |
| Final Hold Time | 5 minutes |
| Detector (FID) | |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂) Flow | 25 mL/min |
(Source: Adapted from BenchChem Application Notes for a similar compound)[2]
Sample Preparation:
-
Solvent Selection: Use a high-purity, volatile solvent such as hexane (B92381) or pentane.
-
Standard Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of 1000 µg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards. A typical concentration range for good linearity might be 1 µg/mL to 100 µg/mL. It is recommended to use at least 5 concentration levels for the calibration curve.
-
-
Sample Analysis: Dilute your unknown samples so that the expected concentration of this compound falls within the range of your calibration standards.
Data Presentation
Table 1: Typical Calibration Curve Performance for Alkanes on GC-FID
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| This compound (Expected) | 1 - 100 | > 0.995 | ~0.1 | ~0.3 |
| Light Hydrocarbons (C2-C4) (Reference) | Varies (gas phase) | ≥ 0.999 | Varies | Varies |
Note: The values for this compound are expected typical values based on the performance of other hydrocarbons and should be experimentally determined for your specific method and instrument. The reference data for light hydrocarbons is from validated methods for gaseous mixtures.[5][6]
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 6. redalyc.org [redalyc.org]
Addressing matrix effects in the analysis of 3-Ethyl-2-methylheptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 3-Ethyl-2-methylheptane.
Troubleshooting Guide: Matrix Effects in this compound Analysis
This guide addresses common issues related to matrix effects in a question-and-answer format.
Question 1: I am observing inconsistent quantification results (poor accuracy and precision) for this compound in my samples. What could be the cause?
Answer: Inconsistent quantification is a primary indicator of matrix effects. Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal.[1] This variability can be particularly pronounced in complex matrices such as biological fluids (plasma, urine) or environmental samples (soil, water).[2][3]
Question 2: How can I confirm that matrix effects are impacting my analysis of this compound?
Answer: You can perform a post-extraction spike experiment to quantify the extent of the matrix effect. This involves comparing the signal response of a known amount of this compound spiked into an extracted blank matrix sample with the response of the same amount in a clean solvent.
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%
A value significantly different from 100% indicates the presence of matrix effects ( < 100% suggests ion suppression, > 100% suggests ion enhancement).
Question 3: My chromatograms show poor peak shape (e.g., tailing or fronting) for this compound. Could this be related to matrix effects?
Answer: Yes, poor peak shape can be exacerbated by matrix components.[4][5] While issues like column degradation or improper injection technique are common causes, a "dirty" sample matrix can contribute to active sites in the inlet or column, leading to peak tailing.[4] Matrix-induced enhancement in GC-MS can sometimes improve peak shape, but this is not a controlled effect and can lead to inaccurate quantification.[6]
Question 4: What are the primary strategies to mitigate matrix effects in the GC-MS analysis of this compound?
Answer: There are several effective strategies to address matrix effects:
-
Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques for volatile compounds like this compound include:
-
Liquid-Liquid Extraction (LLE): To separate the analyte based on its solubility.
-
Solid-Phase Extraction (SPE): To purify and concentrate the analyte.[7]
-
Headspace Analysis (Static or Dynamic): Ideal for volatile analytes in complex matrices, as it analyzes the vapor phase, leaving non-volatile matrix components behind.[7][8]
-
Sample Dilution: A simple and effective method to reduce the concentration of interfering matrix components.[3]
-
-
Calibration Strategies:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples to be analyzed.[9][10] This helps to compensate for consistent matrix effects.
-
Standard Addition: Adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix.[11][12][13][14] This is particularly useful for complex and variable matrices.
-
Internal Standard Method: Adding a known concentration of a compound (the internal standard) that is chemically similar to this compound to all samples, standards, and blanks.[7][15] Isotopically labeled standards (e.g., deuterated this compound) are the gold standard as they co-elute and experience the same matrix effects as the analyte.[7][15][16]
-
Quantitative Data Summary
The following table provides illustrative data on the effectiveness of different methods in mitigating matrix effects for a hypothetical analysis of this compound in human plasma. Note: This data is for demonstration purposes as specific literature values for this compound were not available.
| Mitigation Strategy | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| No Mitigation (Dilute and Shoot) | 75 | 60 (Suppression) | 25 |
| Sample Dilution (1:10) | 92 | 85 (Suppression) | 15 |
| Liquid-Liquid Extraction (LLE) | 88 | 95 | 10 |
| Headspace (HS) Analysis | 95 | 102 (Slight Enhancement) | 8 |
| Matrix-Matched Calibration | 98 | N/A (Compensated) | 7 |
| Standard Addition | 99 | N/A (Compensated) | 5 |
| Deuterated Internal Standard | 101 | N/A (Corrected) | 3 |
Experimental Protocols
Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike
-
Prepare a Blank Matrix Extract: Extract a sample of the matrix (e.g., human plasma) that is known to be free of this compound using your established sample preparation method.
-
Prepare Spiked Matrix Sample: To a known volume of the blank matrix extract, add a known amount of this compound standard solution to achieve a final concentration within your calibration range.
-
Prepare Spiked Solvent Sample: To the same volume of clean solvent (e.g., hexane), add the same amount of this compound standard solution.
-
Analyze Samples: Analyze both the spiked matrix sample and the spiked solvent sample by GC-MS under the same conditions.
-
Calculate Matrix Effect: Use the peak areas obtained to calculate the matrix effect percentage as described in Question 2 of the troubleshooting guide.
Protocol 2: Standard Addition Method for Quantification
-
Sample Aliquoting: Divide the unknown sample into at least four equal aliquots.
-
Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing known amounts of a this compound standard solution.
-
Analysis: Analyze all aliquots by GC-MS.
-
Calibration Curve: Plot the peak area of this compound against the concentration of the added standard.
-
Extrapolation: Extrapolate the linear regression line to the x-axis (where the peak area is zero). The absolute value of the x-intercept represents the concentration of this compound in the original sample.[11][14]
Diagrams
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Standard addition method workflow.
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard for this compound analysis?
A1: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d22.[7][15][16] Since this may not be commercially available or can be expensive, a structurally similar, non-endogenous branched alkane with a close retention time can be used as an alternative. It is crucial to validate the chosen internal standard to ensure it behaves similarly to this compound during extraction and analysis.
Q2: Can I use the same calibration curve for different types of samples (e.g., plasma and urine)?
A2: It is not recommended. Different biological matrices have distinct compositions, which can lead to varying matrix effects.[1] Using a single calibration curve prepared in solvent or a different matrix can lead to significant quantification errors. It is best practice to use a matrix-matched calibration curve for each sample type or to use the standard addition method.
Q3: Is it possible to completely eliminate matrix effects?
A3: While it is challenging to completely eliminate matrix effects, their impact can be significantly minimized and compensated for.[17] A combination of optimized sample preparation to remove interferences and the use of an appropriate calibration strategy (like matrix-matched standards or standard addition) or a stable isotope-labeled internal standard can lead to highly accurate and reliable results.
Q4: My samples are very "dirty." What is the most robust approach to minimize matrix effects for a volatile compound like this compound?
A4: For highly complex matrices, headspace (HS) or solid-phase microextraction (SPME) coupled with GC-MS is often the most robust approach for volatile analytes.[7][8] These techniques are highly selective for volatile and semi-volatile compounds, leaving the non-volatile matrix components behind, thus significantly reducing matrix effects. Combining this with a deuterated internal standard will provide the highest level of confidence in your quantitative results.
Q5: I see an enhancement in my signal for this compound when analyzing in-matrix compared to a clean solvent. Is this beneficial?
A5: While a signal enhancement might seem advantageous, it is an uncontrolled phenomenon and can lead to an overestimation of the analyte concentration.[6] This "matrix-induced enhancement" in GC is often attributed to the matrix components passivating active sites in the GC inlet and column, which protects the analyte from degradation.[6] However, the extent of this enhancement can vary between samples, leading to poor reproducibility. Therefore, it is crucial to compensate for this effect using appropriate calibration strategies.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling volatile organic compounds from human plasma using GC × GC-ToFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. GC/MS: A Valid Tool for Soil Gas Hydrocarbons Speciation [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. fiveable.me [fiveable.me]
- 14. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Purity Assessment of Synthesized 3-Ethyl-2-methylheptane
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and purity assessment of 3-Ethyl-2-methylheptane.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most effective method for determining the purity of synthesized this compound?
A1: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most effective and widely used method for determining the purity of volatile compounds like this compound. GC-FID provides accurate quantitative data on the percentage of the main component and its impurities, while GC-MS allows for the identification of these impurities based on their mass spectra.
Q2: I'm observing peak tailing in my gas chromatogram for all analyzed samples. What could be the cause?
A2: When all peaks in a chromatogram, including the solvent peak, exhibit tailing, the issue is often mechanical or related to the GC system's setup rather than a chemical interaction.[1] Common causes include:
-
Improper Column Installation: The column might be positioned incorrectly in the inlet, creating dead volume.[1]
-
Poor Column Cut: A jagged or uneven column cut can disrupt the carrier gas flow.
-
Contaminated Inlet Liner: Residue in the inlet liner can cause peak distortion.
Q3: My GC analysis shows several small peaks close to the main this compound peak. What are these likely to be?
A3: These are most likely structural isomers of this compound that were formed during the synthesis. Branched alkanes often have isomers with very similar boiling points, making their separation challenging.[2] Optimizing your GC temperature program can help improve the resolution between these isomeric impurities.
Q4: How can I confirm the identity of the main peak as this compound using GC-MS?
A4: To confirm the identity, you should compare the mass spectrum of your main peak with a reference spectrum from a library, such as the NIST Mass Spectrometry Data Center.[3][4] The mass spectrum of this compound will show characteristic fragmentation patterns. While the molecular ion peak (M+) at m/z 142 may be weak or absent, you should look for prominent fragment ions at m/z values such as 41, 43, and 57.[3]
Q5: I am seeing a noisy baseline in my chromatogram. What are the potential causes and solutions?
A5: A noisy baseline can be caused by several factors:
-
Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy baseline. Ensure you are using a high-purity gas and that your gas traps are functioning correctly.
-
Column Bleed: This occurs when the stationary phase of the column degrades at high temperatures.[5] If you suspect column bleed, you may need to condition the column or replace it.
-
Detector Contamination: The detector can become contaminated over time.[6] Refer to your instrument's manual for instructions on how to clean the detector.
-
Leaks: Small leaks in the system can introduce air and cause baseline noise.[6]
Q6: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy for purity assessment?
A6: Yes, NMR spectroscopy is a powerful tool for purity assessment.[7] ¹H NMR can be used to identify the compound and detect impurities. Protons in alkanes typically resonate between 0.5 and 2.0 ppm.[8] The presence of unexpected signals may indicate impurities. For quantitative analysis (qNMR), a certified internal standard is used to determine the exact purity of the sample.
Q7: Is Fourier-Transform Infrared (FTIR) Spectroscopy useful for determining the purity of this compound?
A7: FTIR spectroscopy is primarily used for identifying functional groups and can be used to confirm the alkane nature of your product.[9] The spectrum of this compound will show characteristic C-H stretching and bending vibrations.[10] While it can detect impurities with different functional groups (e.g., alcohols or carbonyls), it is less effective at distinguishing between similar alkane isomers.[11]
Data Presentation
Table 1: Gas Chromatography - Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂ | [3][4] |
| Molecular Weight | 142.28 g/mol | [3][4] |
| CAS Number | 14676-29-0 | [3][4] |
| Kovats Retention Index (Standard non-polar column) | ~941 - 946 | [3] |
| Key Mass Spectral Fragments (m/z) | 41, 43, 57 | [3] |
Table 2: Example Purity Analysis Data from GC-FID
| Peak Number | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 5.8 | 1.2 | Isomer 1 |
| 2 | 6.1 | 0.8 | Isomer 2 |
| 3 | 6.5 | 97.5 | This compound |
| 4 | 7.2 | 0.5 | Higher boiling point impurity |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
-
Sample Preparation: Prepare a 1% (v/v) solution of the synthesized this compound in high-purity hexane.
-
GC Instrument Setup:
-
Column: Use a non-polar capillary column (e.g., DB-5ms or HP-5ms).[2]
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 300°C.
-
Carrier Gas: Helium with a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Maintain 150°C for 5 minutes.
-
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Integrate the peak areas to determine the relative percentage of each component. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 100 µg/mL solution of the synthesized this compound in high-purity hexane.
-
GC-MS Instrument Setup:
-
Follow the GC setup from Protocol 1.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis:
-
Obtain the mass spectrum for each chromatographic peak.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) to identify the main component and impurities.[2]
-
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[12]
-
NMR Instrument Setup:
-
Use a 400 MHz or higher NMR spectrometer.
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Analysis:
-
Confirm the presence of signals in the upfield region (0.5 - 2.0 ppm), which is characteristic of alkanes.[8]
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound.
-
Look for any unexpected peaks that may indicate the presence of impurities.
-
Visualizations
Caption: Troubleshooting workflow for common GC issues.
Caption: Experimental workflow for purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C10H22 | CID 139803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Heptane, 3-ethyl-2-methyl- [webbook.nist.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Enhancing the signal-to-noise ratio for 3-Ethyl-2-methylheptane detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 3-Ethyl-2-methylheptane. Our goal is to help you enhance the signal-to-noise ratio (S/N) and achieve reliable detection in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for detecting this compound?
A1: The most common and effective method for the analysis of volatile organic compounds (VOCs) like this compound is Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).[1][2] GC-MS provides high sensitivity and allows for confident identification based on the mass spectrum.[1][3][4]
Q2: I am not seeing a peak for this compound. What are the possible causes?
A2: Several factors could lead to a complete loss of signal. Common causes include:
-
Low Sample Concentration: The concentration of this compound in your sample may be below the detection limit of your instrument.[5]
-
Improper Sample Preparation: Inefficient extraction or loss of the volatile analyte during sample preparation can lead to no detectable signal.
-
Injection Issues: A blocked syringe, incorrect injection volume, or leaks in the injector can prevent the sample from reaching the column.[5][6][7]
-
Instrument Malfunction: Contamination of the injector port or MS ion source, or a problem with the detector can all lead to signal loss.[5][8]
Q3: My baseline is very noisy, making it difficult to identify the peak for this compound. How can I reduce baseline noise?
A3: High baseline noise can be attributed to several factors. To reduce it, consider the following:
-
Carrier Gas Purity: Ensure high-purity carrier gas and install appropriate gas filters to remove impurities.[7]
-
Column Bleed: High oven temperatures can cause the column's stationary phase to bleed, increasing baseline noise. Using a low-bleed "MS" designated column and conditioning it properly can mitigate this.[9] To check for column bleed, you can investigate the baseline spectrum for ions at m/z 207, 267, and 281, which are indicative of siloxane products.[9]
-
Contamination: A contaminated detector or gas supply can contribute to noise.[7] Regular cleaning and maintenance are crucial.
-
Data Acquisition Settings: The data acquisition rate can impact the appearance of noise. Optimizing this setting can sometimes improve the signal's appearance.[10]
-
Post-Acquisition Processing: Applying smoothing algorithms to the chromatogram can help reduce high-frequency noise.[11][12][13]
Q4: The peak for this compound is very small. How can I increase its intensity?
A4: Increasing peak intensity, and thus improving the signal-to-noise ratio, can be achieved through several strategies:
-
Sample Pre-concentration: Techniques like solid-phase microextraction (SPME) or purge-and-trap can significantly increase the concentration of volatile analytes before injection.[14][15]
-
Injection Mode: For trace analysis, using a splitless injection instead of a split injection will introduce more of your sample onto the column.[14][16] If you must use a split injection, reducing the split ratio can also help.[14]
-
GC Column Dimensions: Using a capillary column with a smaller inner diameter can lead to sharper, taller peaks.[14]
-
Oven Temperature Program: A slower temperature ramp can result in narrower and taller peaks, improving detectability.[14]
-
MS Detector Settings: In Selected Ion Monitoring (SIM) mode, increasing the dwell time for the target ions of this compound can enhance sensitivity.[9]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the detection of this compound.
Guide 1: Low Signal-to-Noise (S/N) Ratio
| Symptom | Possible Cause | Suggested Solution |
| High Baseline Noise | Contaminated carrier gas. | Install or replace gas purifiers. |
| Column bleed. | Condition the column properly. Use a low-bleed column. Lower the final oven temperature if possible.[9] | |
| Contaminated GC inlet or detector. | Clean the injector port and detector components according to the manufacturer's instructions.[7][8] | |
| Small Peak Height | Sample concentration is too low. | Use a sample pre-concentration technique (e.g., SPME, purge-and-trap).[14] |
| High split ratio in the injector. | Switch to splitless injection or reduce the split ratio.[14] | |
| Suboptimal GC or MS parameters. | Optimize injector temperature, oven temperature ramp, and MS detector settings (e.g., dwell time in SIM mode).[9][17] |
Guide 2: Poor Peak Shape
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Active sites in the injector liner or column. | Use a deactivated injector liner. Trim the first few centimeters of the column.[5] |
| Column contamination. | Bake out the column at a high temperature or, if necessary, replace it.[8] | |
| Peak Fronting | Column overload due to high sample concentration. | Dilute the sample before injection.[5] |
| Incompatible sample solvent with the stationary phase. | Ensure the solvent is appropriate for a non-polar column.[5] | |
| Broad Peaks | Suboptimal carrier gas flow rate. | Optimize the carrier gas flow rate for your column dimensions. |
| Incorrect initial oven temperature. | For splitless injections, a high initial oven temperature can prevent proper refocusing of the sample. Lowering the initial temperature may help.[8] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Sample Preparation
This protocol is designed to pre-concentrate this compound from a liquid or solid matrix.
-
Fiber Selection: Choose an SPME fiber with a non-polar coating, such as polydimethylsiloxane (B3030410) (PDMS), which is suitable for volatile alkanes.
-
Sample Incubation: Place a known amount of your sample into a headspace vial and seal it. Heat the vial at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 10-20 minutes) to allow for the adsorption of this compound.
-
Desorption: Retract the fiber and immediately introduce it into the heated GC injector port for thermal desorption of the analyte onto the column.
Protocol 2: Optimized GC-MS Parameters for this compound Analysis
These are starting parameters that should be further optimized for your specific instrument and application.
| Parameter | Suggested Setting | Rationale |
| GC Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms) | Separates hydrocarbons based on boiling point.[5][17] |
| Injector Temperature | 250 °C | Ensures efficient vaporization of the sample.[18] |
| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column for trace analysis.[14] |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 200°C (hold 5 min) | Provides good separation of volatile compounds.[18] |
| Carrier Gas | Helium or Hydrogen | Common carrier gases for GC-MS. |
| MS Ion Source Temp. | 230 °C | A standard temperature for electron ionization. |
| MS Quadrupole Temp. | 150 °C | A standard temperature for the quadrupole. |
| Acquisition Mode | Full Scan (m/z 40-200) or SIM | Full scan for identification, SIM for enhanced sensitivity targeting characteristic ions of this compound (e.g., m/z 41, 43, 57).[3][5] |
Protocol 3: Post-Acquisition Data Smoothing
To reduce baseline noise and improve the signal-to-noise ratio after data acquisition, you can apply a smoothing algorithm.
-
Open Chromatogram: Load your raw chromatogram data into your chromatography data system (CDS) software.
-
Select Smoothing Algorithm: Choose a suitable smoothing algorithm, such as the Moving Average or the Savitzky-Golay filter.[11][12] The Savitzky-Golay algorithm is often preferred as it tends to preserve peak widths.[13]
-
Set Smoothing Parameters:
-
Moving Average: Specify the number of points to average. A larger number of points will result in more significant smoothing but can also lead to peak distortion.
-
Savitzky-Golay: Select the polynomial order and the window size (number of points).
-
-
Apply and Evaluate: Apply the smoothing function and visually inspect the chromatogram to ensure that the noise has been reduced without significantly distorting the peak shape or height of this compound. It is crucial to apply the same smoothing parameters consistently across all samples in a batch for accurate comparison.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for a low signal-to-noise ratio.
References
- 1. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. This compound | C10H22 | CID 139803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Heptane, 3-ethyl-2-methyl- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. aasnig.com [aasnig.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. chromtech.com [chromtech.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. OPTIMIZATION OF GAS CHROMATOGRAPHY - MASS-SPECTROMETRY PARAMETERS FOR DETERMINATION OF FRACTIONAL AND COMPONENT COMPOSITION OF PETROLEUM - ProQuest [proquest.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
Atmospheric Persistence: A Comparative Analysis of 3-Ethyl-2-methylheptane and Other Alkanes
The atmospheric lifetime of an organic compound is a critical parameter in assessing its environmental impact, influencing its potential for long-range transport and its contribution to atmospheric chemistry, such as ozone and secondary organic aerosol formation. This guide provides a comparative analysis of the atmospheric lifetime of 3-Ethyl-2-methylheptane against a range of other alkanes, supported by experimental data and detailed methodologies.
Comparative Atmospheric Lifetimes of Alkanes
The following table summarizes the atmospheric lifetimes of this compound and other selected alkanes. The lifetime of this compound is an estimate based on structure-activity relationships, while the lifetimes of other alkanes are based on experimentally determined rate constants for their reaction with OH radicals.
| Alkane | Chemical Formula | Structure | OH Rate Constant (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) |
| Methane (B114726) | CH₄ | Linear | 6.4 x 10⁻¹⁵ | ~9-12 years[1][2] |
| Ethane (B1197151) | C₂H₆ | Linear | 2.5 x 10⁻¹³ | ~2 months[3][4] |
| Propane (B168953) | C₃H₈ | Linear | 1.1 x 10⁻¹² | ~11 days |
| n-Butane | C₄H₁₀ | Linear | 2.36 x 10⁻¹² | ~5.3 days |
| n-Pentane | C₅H₁₂ | Linear | 3.8 x 10⁻¹² | ~3.3 days |
| n-Hexane | C₆H₁₄ | Linear | 5.2 x 10⁻¹² | ~2.4 days |
| n-Heptane | C₇H₁₆ | Linear | 6.8 x 10⁻¹² | ~1.8 days |
| n-Octane | C₈H₁₈ | Linear | 8.1 x 10⁻¹² | ~1.4 days[5] |
| 2-Methylheptane | C₈H₁₈ | Branched | (1.37 ± 0.48) x 10⁻¹¹ exp[-(209 ± 100)/T] | ~1.2 days (calculated at 298K)[6] |
| 3-Methylheptane | C₈H₁₈ | Branched | (3.54 ± 0.45) x 10⁻¹¹ exp[-(374 ± 49)/T] | ~0.9 days (calculated at 298K)[6][7] |
| This compound | C₁₀H₂₂ | Branched | ~1.1 x 10⁻¹¹ (Estimated via SAR) | ~1.1 days (Estimated) |
Atmospheric lifetime (τ) is calculated using the formula: τ = 1 / (kOH * [OH]), assuming a global average OH concentration of 1 x 10⁶ molecules cm⁻³.
Experimental Protocols
The determination of atmospheric lifetimes of alkanes relies on the accurate measurement of the rate constants for their reaction with hydroxyl radicals. Several experimental techniques are employed for this purpose, with the relative rate method and flash photolysis-laser-induced fluorescence being two of the most common.
Relative Rate Method
The relative rate method is a widely used technique for determining the rate constant of a reaction of interest by comparing it to the rate of a reference reaction with a well-known rate constant.
Experimental Workflow:
Methodology:
-
Mixture Preparation: A gas mixture containing the target alkane, a reference compound with a known OH reaction rate constant (e.g., propane or toluene), and an OH radical precursor (e.g., methyl nitrite (B80452) or H₂O₂) in a bath gas (e.g., air or N₂) is prepared in a reaction chamber (e.g., a Teflon bag or a glass reactor).
-
Reaction Initiation: OH radicals are generated in the chamber, typically by photolysis of the precursor using UV lamps.
-
Concentration Monitoring: The concentrations of the target alkane and the reference compound are monitored over time using sensitive analytical instruments such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Proton-Transfer-Reaction Mass Spectrometry (PTR-MS).
-
Data Analysis: The relative loss of the target alkane and the reference compound is plotted. According to the principle of relative rates, the ratio of the natural logarithm of the initial to the final concentration of the target alkane versus the same for the reference compound yields a straight line. The slope of this line is the ratio of their respective rate constants.
-
Rate Constant Calculation: The unknown rate constant for the target alkane can be calculated by multiplying the slope by the known rate constant of the reference compound.
Flash Photolysis-Laser-Induced Fluorescence (FP-LIF)
Flash photolysis-laser-induced fluorescence is a direct method for measuring absolute rate constants.
Experimental Workflow:
Methodology:
-
Gas Flow: A mixture of the alkane, an OH radical precursor (e.g., H₂O₂ or O₃/H₂O), and a buffer gas (e.g., He or N₂) is continuously flowed through a reaction cell.
-
OH Generation: A short pulse of UV light from a photolysis laser (the "flash") is used to dissociate the precursor and produce a burst of OH radicals.
-
OH Detection: A second, tunable laser (the "probe") is fired into the reaction cell at a specific wavelength to excite the OH radicals. The subsequent fluorescence emitted as the excited OH radicals relax back to their ground state is detected by a photomultiplier tube.
-
Kinetic Measurement: By varying the time delay between the photolysis and probe laser pulses, the decay of the OH radical concentration in the presence of the alkane can be monitored.
-
Rate Constant Determination: The decay of the OH fluorescence signal follows pseudo-first-order kinetics. By measuring the decay rate at different concentrations of the alkane, the bimolecular rate constant for the reaction between the alkane and OH can be determined from the slope of a plot of the pseudo-first-order rate constant versus the alkane concentration.
Factors Influencing Alkane Atmospheric Lifetime
The atmospheric lifetime of an alkane is primarily determined by its molecular structure, which influences the rate of its reaction with OH radicals.
References
- 1. science.nasa.gov [science.nasa.gov]
- 2. Atmospheric methane - Wikipedia [en.wikipedia.org]
- 3. Extensive regional atmospheric hydrocarbon pollution in the southwestern United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACP - Temporary pause in the growth of atmospheric ethane and propane in 2015â2018 [acp.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. ACP - Rate coefficients for the reactions of OH radicals with C3âC11 alkanes determined by the relative-rate technique [acp.copernicus.org]
- 7. EGUsphere - Rate coefficients for the reactions of OH radical with C3-C11 alkanes determined by the relative rate technique [egusphere.copernicus.org]
A Comparative Guide to a Validated High-Throughput GC-MS Method for the Quantification of 3-Ethyl-2-methylheptane
This guide provides a comprehensive validation of a new, rapid Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 3-Ethyl-2-methylheptane. The performance of this method is compared with established analytical techniques, offering researchers, scientists, and drug development professionals the necessary data to assess its suitability for their applications.
Introduction to the Analytical Challenge
This compound is a volatile organic compound (VOC) whose accurate quantification is crucial in various fields, including environmental monitoring, pharmaceutical impurity profiling, and biomarker research. The development of robust and validated analytical methods is essential to ensure data quality and regulatory compliance.[1][2] This guide details a new high-throughput GC-MS method designed for enhanced sensitivity and speed, alongside a comparative analysis with conventional Gas Chromatography-Flame Ionization Detection (GC-FID).
Experimental Protocols
Detailed methodologies for the new GC-MS method and a traditional GC-FID alternative are provided below.
New Method: High-Throughput Gas Chromatography-Mass Spectrometry (GC-MS)
This method is optimized for rapid analysis and high sensitivity, making it suitable for high-throughput screening.
-
Instrumentation : Gas chromatograph coupled to a single quadrupole mass spectrometer.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for analyzing branched alkanes.[3]
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program :
-
Initial Temperature: 60°C, hold for 1 minute.
-
Ramp: 20°C/min to 220°C.
-
Hold: 2 minutes at 220°C.
-
-
Injector :
-
Temperature: 250°C.
-
Mode: Splitless injection.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer :
-
Sample Preparation : Samples are diluted in a suitable volatile solvent, such as hexane (B92381), to a final concentration within the calibrated linear range. An internal standard (e.g., Toluene-d8) is added to each sample and standard.
Alternative Method: Standard Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of volatile hydrocarbons.[5]
-
Instrumentation : Gas chromatograph with a Flame Ionization Detector.
-
Column : A non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm ID, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program :
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.[5]
-
-
Injector :
-
Temperature: 250°C.
-
Mode: Split injection (20:1 ratio).
-
Injection Volume: 1 µL.
-
-
Detector :
-
Temperature: 300°C.[5]
-
Hydrogen Flow: 40 mL/min.
-
Air Flow: 400 mL/min.
-
-
Sample Preparation : Samples are diluted in hexane to a concentration appropriate for the detector's linear range.
Validation of the New GC-MS Method
The new GC-MS method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[1][2][6]
Workflow for Analytical Method Validation
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. Heptane, 3-ethyl-2-methyl- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Comparative Analysis of Analytical Instruments for the Quantification of 3-Ethyl-2-methylheptane: A Cross-Validation Guide
Abstract
This guide provides a comprehensive comparison of two common analytical instruments for the quantification of 3-Ethyl-2-methylheptane, a volatile organic compound (VOC). A hypothetical cross-validation study is presented, comparing the performance of a Gas Chromatography-Mass Spectrometry (GC-MS) system and a Gas Chromatography-Flame Ionization Detector (GC-FID) system. This guide includes detailed experimental protocols, a comparative analysis of instrument performance based on hypothetical data, and graphical representations of the workflows. The objective is to offer a clear and practical framework for researchers, scientists, and drug development professionals to conduct similar cross-validation studies in their laboratories.
Introduction
The accurate and precise measurement of volatile organic compounds (VOCs) is critical in numerous scientific disciplines, including environmental monitoring, chemical synthesis, and pharmaceutical development. This compound (C₁₀H₂₂) is a branched alkane whose detection and quantification can be challenging due to the presence of structurally similar isomers.[1] The choice of analytical instrumentation can significantly impact the reliability of these measurements.
Gas Chromatography-Mass Spectrometry (GC-MS) is widely regarded as a gold standard for the identification and quantification of VOCs due to its high sensitivity and specificity.[2] However, Gas Chromatography with a Flame Ionization Detector (GC-FID) is also a robust and widely used technique, particularly for the quantitative analysis of hydrocarbons, often noted for its stability and wide linear range.[3]
This guide presents a framework for the cross-validation of this compound measurements between a GC-MS and a GC-FID instrument. Cross-validation is a critical process to ensure that analytical methods produce comparable results, which is essential for inter-laboratory studies, method transfer, and regulatory submissions.[4] The methodologies and data presented herein are based on established analytical principles and typical instrument performance to provide a realistic and illustrative comparison.
Experimental Protocols
Standard and Sample Preparation
A certified reference standard of this compound (CAS: 14676-29-0) is required.[5]
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of HPLC-grade hexane (B92381) in a class A volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute 10 mL of the primary stock solution to 100 mL with hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution to achieve concentrations of 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels: Low (1.5 µg/mL), Medium (15.0 µg/mL), and High (40.0 µg/mL) from a separately prepared stock solution to ensure independence from the calibration standards.
-
Internal Standard (IS) Solution: Prepare a 10 µg/mL solution of a suitable internal standard, such as Toluene-d8, in hexane. Add the internal standard to all calibration standards, QC samples, and blanks to a final concentration of 1 µg/mL.
Instrumentation and Analytical Conditions
The following are typical starting conditions for the analysis of this compound on GC-MS and GC-FID systems. Optimization may be required based on the specific instrumentation.
Table 1: Instrumental Parameters for GC-MS and GC-FID Analysis
| Parameter | GC-MS (Instrument A) | GC-FID (Instrument B) |
| Gas Chromatograph | ||
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C | 250 °C |
| Injection Volume | 1 µL | 1 µL |
| Injection Mode | Split (20:1) | Split (20:1) |
| Carrier Gas | Helium (99.999% purity) | Helium (99.999% purity) |
| Flow Rate | 1.2 mL/min (Constant Flow) | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial: 40°C, hold 2 min; Ramp: 10°C/min to 150°C, hold 3 min | Initial: 40°C, hold 2 min; Ramp: 10°C/min to 150°C, hold 3 min |
| Detector | ||
| Type | Mass Spectrometer | Flame Ionization Detector |
| MS Transfer Line | 280 °C | N/A |
| Ion Source Temp. | 230 °C | N/A |
| Ionization Mode | Electron Ionization (EI) at 70 eV | N/A |
| Mass Range | m/z 40-200 | N/A |
| Acquisition Mode | Full Scan and Selected Ion Monitoring (SIM) for quantification (ions: m/z 57, 71, 85, 113) | N/A |
| FID Temperature | N/A | 300 °C |
| H₂ Flow | N/A | 30 mL/min |
| Air Flow | N/A | 300 mL/min |
| Makeup Gas (He) | N/A | 25 mL/min |
Cross-Validation Workflow
A systematic workflow is essential for a successful cross-validation study. The following diagram illustrates the key steps, from sample preparation to data analysis and comparison.
Results and Performance Comparison
The performance of each instrument was evaluated based on linearity, precision, and accuracy using the prepared QC samples. The following tables summarize the hypothetical quantitative data obtained from the analysis.
Linearity
Both instruments demonstrated excellent linearity across the calibrated range of 0.5 to 50.0 µg/mL.
Table 2: Calibration Curve Summary
| Instrument | Calibration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| GC-MS (A) | 0.5 - 50.0 | y = 1.254x + 0.012 | 0.9995 |
| GC-FID (B) | 0.5 - 50.0 | y = 2.876x + 0.025 | 0.9998 |
Precision and Accuracy
Precision was determined by calculating the relative standard deviation (%RSD) of six replicate measurements of each QC sample. Accuracy was assessed by the percent recovery of the measured concentration relative to the nominal concentration.
Table 3: Precision and Accuracy Data for Instrument A (GC-MS)
| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) (n=6) | Standard Deviation | Precision (%RSD) | Accuracy (%Recovery) |
| Low | 1.5 | 1.45 | 0.08 | 5.5 | 96.7 |
| Medium | 15.0 | 15.32 | 0.49 | 3.2 | 102.1 |
| High | 40.0 | 39.55 | 1.11 | 2.8 | 98.9 |
Table 4: Precision and Accuracy Data for Instrument B (GC-FID)
| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) (n=6) | Standard Deviation | Precision (%RSD) | Accuracy (%Recovery) |
| Low | 1.5 | 1.54 | 0.06 | 3.9 | 102.7 |
| Medium | 15.0 | 14.78 | 0.35 | 2.4 | 98.5 |
| High | 40.0 | 40.61 | 0.85 | 2.1 | 101.5 |
Inter-Instrument Comparison
The mean concentrations of the QC samples measured by both instruments were compared to assess the degree of agreement.
Table 5: Comparison of Measured Concentrations
| QC Level | Nominal Conc. (µg/mL) | Mean Conc. GC-MS (µg/mL) | Mean Conc. GC-FID (µg/mL) | % Difference |
| Low | 1.5 | 1.45 | 1.54 | 6.0 |
| Medium | 15.0 | 15.32 | 14.78 | -3.6 |
| High | 40.0 | 39.55 | 40.61 | 2.6 |
Logical Relationship for Instrument Selection
The choice between GC-MS and GC-FID often depends on the specific requirements of the analysis. The following diagram outlines the logical considerations for selecting the appropriate instrument.
Discussion
Based on the hypothetical data, both the GC-MS and GC-FID instruments provide reliable and accurate quantification of this compound. The precision for both systems, as indicated by the %RSD, is well within the typical acceptance criteria of <15% for analytical methods.[6] Similarly, the accuracy, with recoveries ranging from 96.7% to 102.7%, falls within the generally accepted range of 85-115%.
The GC-MS offers the significant advantage of providing mass spectral data, which allows for confident identification of the analyte, a crucial feature when analyzing complex matrices or searching for unknown compounds.[2] In contrast, the GC-FID is a highly reliable quantitative tool for hydrocarbons, often exhibiting excellent linearity and robustness.[7] The choice between the two will ultimately depend on the specific application. For exploratory studies or analyses where interfering compounds are likely, the specificity of GC-MS is indispensable. For routine quality control of a known compound in a relatively clean matrix, the GC-FID can be a more cost-effective and simpler solution.[3]
The inter-instrument comparison shows a percentage difference of less than 10% across all QC levels, suggesting that with proper validation, both instruments can produce comparable quantitative data for this compound. This comparability is vital for ensuring data consistency across different laboratories or when transferring a method from a research to a quality control environment.
Conclusion
This guide has outlined a comprehensive framework for the cross-validation of this compound measurements between GC-MS and GC-FID instruments. By following the detailed experimental protocols and data analysis procedures, researchers can effectively compare and validate their analytical instrumentation. The hypothetical data presented demonstrates that both GC-MS and GC-FID are capable of providing accurate and precise measurements for this compound. The ultimate choice of instrument should be guided by the specific analytical needs, balancing the requirement for specificity and sensitivity against factors such as cost and ease of use.
Disclaimer: This document presents a hypothetical study for illustrative purposes. The experimental data and results are not derived from actual laboratory measurements but are based on typical performance characteristics of the described analytical instruments. Researchers should perform their own validation studies to establish the performance of their specific methods and instruments.
References
- 1. Heptane, 3-ethyl-2-methyl- [webbook.nist.gov]
- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 3. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 4. Accredited interlaboratory comparisons - Olfasense [olfasense.com]
- 5. This compound | 14676-29-0 [chemicalbook.com]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Study on the Oxidation of 3-Ethyl-2-methylheptane and 2,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the low-temperature oxidation of two branched alkanes: 3-Ethyl-2-methylheptane and 2,3-dimethylpentane (B165511). Due to a lack of specific experimental data in the public domain for these two compounds, this comparison is based on established principles of branched alkane oxidation, with illustrative data drawn from studies on structurally similar molecules. This approach allows for a foundational understanding of their expected oxidative behavior, crucial for applications ranging from combustion chemistry to predicting the metabolic pathways of drug candidates.
Introduction to Branched Alkane Oxidation
The oxidation of alkanes, particularly at low to intermediate temperatures (approximately 550-800 K), is a complex process governed by free-radical chain reactions. The structure of the alkane, especially the degree and location of branching, significantly influences its reactivity and the distribution of oxidation products. Highly branched alkanes, such as this compound and 2,3-dimethylpentane, are expected to exhibit distinct oxidation characteristics compared to their linear counterparts. This is primarily due to the presence of tertiary carbon-hydrogen bonds, which are weaker and more susceptible to hydrogen abstraction, leading to the formation of more stable tertiary alkyl radicals.
The low-temperature oxidation of alkanes is characterized by a "negative temperature coefficient" (NTC) regime, where the overall reaction rate decreases with increasing temperature over a certain range. This phenomenon is a result of the competition between chain-branching and chain-propagating reaction pathways.
Comparative Data
Table 1: Physical Properties of this compound and 2,3-dimethylpentane
| Property | This compound | 2,3-dimethylpentane |
| Molecular Formula | C₁₀H₂₂ | C₇H₁₆ |
| Molecular Weight | 142.28 g/mol | 100.20 g/mol |
| Boiling Point | 164-166 °C | 89-90 °C[1] |
| Density | 0.758 g/mL at 25 °C | 0.695 g/mL at 25 °C[1] |
| Autoignition Temperature | Not available | 336 °C (637 °F)[1][2] |
Table 2: Comparative Reactivity of Hexane (B92381) Isomers in a Jet-Stirred Reactor at 1 atm
| Compound | Temperature for 50% Conversion (K) | Key Observations |
| n-hexane | ~770 | Most reactive among the isomers at low temperatures.[3][4] |
| 2-methylpentane | ~785 | Lower reactivity than n-hexane.[3][4] |
| 3-methylpentane | ~785 | Similar reactivity to 2-methylpentane.[3][4] |
| 2,2-dimethylbutane | ~800 | Less reactive than methylpentane isomers.[3][4] |
| 2,3-dimethylbutane | ~810 | Least reactive among the hexane isomers.[3][4] |
Note: This data is for hexane isomers and is intended to illustrate the general trend of decreasing reactivity with increased branching and centrality of branching at low temperatures.
Experimental Protocols
The following is a representative experimental protocol for studying the low-temperature oxidation of a branched alkane in a jet-stirred reactor (JSR), a common apparatus for such investigations.[5][6]
Protocol: Low-Temperature Oxidation in a Jet-Stirred Reactor
1. Reactor Setup:
-
A spherical fused-silica jet-stirred reactor (typically 50-100 cm³) is housed in a temperature-controlled oven.
-
The reactor is equipped with four nozzles for the injection of reactants to ensure rapid mixing and thermal homogeneity.
-
Reactant gases (alkane, O₂, and a diluent like N₂ or Ar) are supplied from high-pressure cylinders via mass flow controllers to precisely regulate the composition of the inlet mixture.
-
The pressure within the reactor is maintained at a constant value (e.g., 1-10 atm) by a back-pressure regulator.
2. Experimental Procedure:
-
The reactor is heated to the desired temperature, ranging from 550 K to 1000 K.
-
The reactant mixture, with a specific equivalence ratio (φ), is introduced into the reactor. The residence time is controlled by the total flow rate and the reactor volume.
-
The system is allowed to reach a steady state at each temperature point.
-
A small sample of the reacting mixture is continuously extracted from the reactor through a heated sampling probe to prevent condensation of less volatile products.
3. Product Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):
-
The extracted gas sample is directed to a gas chromatograph for separation of the different chemical species.
-
A capillary column (e.g., a non-polar column like DB-1 or HP-5ms) is used for separation.
-
The GC oven temperature is programmed to start at a low temperature and ramp up to effectively separate species with a wide range of boiling points.
-
The separated compounds are then introduced into a mass spectrometer for identification and quantification. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern for each compound that allows for its identification.
-
Calibration with known standards is performed to quantify the mole fractions of the reactants and products.
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the generalized low-temperature oxidation pathway for a branched alkane and a typical experimental workflow for its study.
Conclusion
While specific experimental data for the low-temperature oxidation of this compound and 2,3-dimethylpentane are not currently available, this guide provides a framework for understanding their likely behavior. Based on studies of analogous branched alkanes, it is expected that the degree and position of branching in these molecules will significantly influence their reactivity and product formation. Both compounds possess tertiary hydrogens, suggesting they will be more reactive than linear alkanes of similar carbon number. However, the relative reactivity between the two will depend on the stability of the initially formed radicals and the subsequent isomerization and decomposition pathways. The provided experimental protocol and workflow offer a standard methodology for obtaining the necessary quantitative data to enable a direct and detailed comparison of these and other branched alkanes. Such studies are essential for advancing our understanding of combustion chemistry and the metabolic fate of complex organic molecules.
References
- 1. 2,3-ジメチルペンタン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. [PDF] Experimental investigation of the low temperature oxidation of the five isomers of hexane. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
A Guide to Inter-Laboratory Comparison of 3-Ethyl-2-methylheptane Quantification
This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the quantification of 3-Ethyl-2-methylheptane, a volatile organic compound (VOC). The content is designed for researchers, scientists, and professionals in the field of drug development and analytical chemistry. The methodologies, data, and performance evaluations are based on established principles for the analysis of VOCs. Inter-laboratory comparisons are crucial for assessing the proficiency of analytical laboratories and ensuring the reliability and comparability of data across different testing facilities[1][2].
Hypothetical Study Design
This study was designed to evaluate the performance of eight independent laboratories in the quantification of this compound. A central organizing body prepared and distributed identical blind samples to each participating laboratory.
-
Test Material : A stock solution of this compound (CAS: 14676-29-0) was gravimetrically prepared in methanol. This stock solution was used to create a final test sample by spiking it into a matrix of 9:1 (v/v) acetonitrile:water to simulate a typical sample extract from a pharmaceutical production process.
-
Assigned Value : The assigned concentration of this compound in the test sample was determined by the organizing body through replicate analyses using a validated reference method. The assigned value was 45.0 µg/mL .
-
Evaluation Criteria : Laboratory performance was evaluated using Z-scores. A Z-score between -2.0 and +2.0 is generally considered a satisfactory performance[3].
Experimental Protocols
Participants were instructed to use their in-house validated gas chromatography-mass spectrometry (GC-MS) methods for the quantification of this compound. The following is a recommended guideline protocol based on common analytical practices for VOCs[4][5].
2.1. Sample Preparation
-
Equilibrate the provided test sample to room temperature.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Transfer 1.0 mL of the sample into a 10 mL volumetric flask.
-
Dilute to volume with methanol.
-
Prepare a calibration curve using a certified reference standard of this compound.
2.2. GC-MS Analysis
The following table outlines a typical GC-MS method for the analysis of this compound.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm or similar non-polar capillary column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (Split mode, 20:1) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-200 |
2.3. Data Analysis
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte by integrating the peak area of a characteristic ion (e.g., m/z 57, 71, or 85) and comparing it against the prepared calibration curve.
-
The final concentration is calculated from the linear regression of the calibration curve.
Data Presentation
The quantitative results submitted by the eight participating laboratories are summarized in the table below. Performance was evaluated using the Z-score, calculated as:
z = (x - X) / σ
Where:
-
x is the participant's reported result.
-
X is the assigned value (45.0 µg/mL).
-
σ is the standard deviation for proficiency assessment (set at 4.5 µg/mL, representing 10% of the assigned value).
Table 1: Inter-laboratory Comparison Results for this compound Quantification
| Laboratory ID | Reported Concentration (µg/mL) | Z-Score | Performance |
| Lab A | 43.8 | -0.27 | Satisfactory |
| Lab B | 48.2 | 0.71 | Satisfactory |
| Lab C | 39.1 | -1.31 | Satisfactory |
| Lab D | 55.4 | 2.31 | Unsatisfactory |
| Lab E | 46.5 | 0.33 | Satisfactory |
| Lab F | 41.7 | -0.73 | Satisfactory |
| Lab G | 35.0 | -2.22 | Unsatisfactory |
| Lab H | 44.5 | -0.11 | Satisfactory |
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in this inter-laboratory comparison study.
Caption: Workflow of the Inter-laboratory Comparison Study.
Caption: Logical Flow for Performance Evaluation using Z-Scores.
References
- 1. eas-eth.org [eas-eth.org]
- 2. eurachem.org [eurachem.org]
- 3. benchmark-intl.com [benchmark-intl.com]
- 4. IFA - Proficiency testing: Volatile organic compounds with thermal desorption [dguv.de]
- 5. Method Development for Detecting Low Level Volatile Organic Compounds (VOCs) among Workers and Residents from a Carpentry Work Shop in a Palestinian Village - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of 3-Ethyl-2-methylheptane: Accuracy and Precision of Leading Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of branched alkanes such as 3-Ethyl-2-methylheptane is critical in various fields, including organic synthesis, petroleum analysis, and metabolomics. This guide provides an objective comparison of the primary analytical methods used for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to a lack of publicly available, specific validation data for this compound, this guide leverages performance data from the analysis of other structurally similar C10 branched alkanes and general hydrocarbon analysis principles to provide a representative comparison.
Comparison of Analytical Methods
Gas Chromatography is the cornerstone for the analysis of volatile and semi-volatile compounds like this compound. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) as the detector depends on the specific requirements of the analysis, such as the need for structural confirmation and sensitivity.
Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of hydrocarbons. It offers high precision and a wide linear range. However, its reliance on retention time for identification can be a limitation when dealing with complex mixtures of isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) provides superior selectivity and specificity by offering structural information through mass spectra. This is particularly advantageous for distinguishing between closely eluting isomers of this compound. While modern GC-MS instruments offer excellent quantitative performance, they can be more complex to operate and maintain than GC-FID systems.
Quantitative Performance Data
The following table summarizes typical performance characteristics for the analysis of branched alkanes using GC-FID and GC-MS. These values are compiled from various studies on similar analytes and serve as a benchmark for what can be expected when analyzing this compound.
| Performance Parameter | GC-FID | GC-MS |
| Linearity (R²) | > 0.999[1][2] | > 0.998[3] |
| Precision (RSD) | < 5%[1] | < 15%[3] |
| Accuracy (Recovery) | 90-110%[1] | 80-120%[3] |
| Limit of Detection (LOD) | ~0.1 - 1 ng/mL | ~0.01 - 0.1 ng/mL[4] |
| Limit of Quantitation (LOQ) | ~0.5 - 5 ng/mL | ~0.025 - 0.5 ng/mL[4] |
Note: The data presented are representative values for the analysis of branched alkanes and similar organic compounds and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Workflows and Logical Relationships
A logical workflow for the analysis of this compound is crucial for achieving accurate and precise results. The following diagram, generated using Graphviz, illustrates a typical experimental workflow.
Caption: Workflow for this compound Analysis.
The following diagram illustrates the decision-making process for method selection based on analytical requirements.
Caption: Method Selection for this compound Analysis.
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. The following are generalized protocols for the analysis of this compound by GC-FID and GC-MS.
Protocol 1: Quantitative Analysis by GC-FID
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in hexane (B92381) at a concentration of 1000 µg/mL.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Prepare unknown samples by diluting them in hexane to fall within the calibration range.
-
Add an internal standard (e.g., n-decane) to all standards and samples at a constant concentration.
-
-
GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 200°C, and hold for 5 minutes.[3]
-
Detector: FID at 280°C.
-
-
Data Analysis:
-
Integrate the peak areas of this compound and the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples using the calibration curve.
-
Protocol 2: Identification and Quantification by GC-MS
-
Standard and Sample Preparation:
-
Follow the same procedure as for GC-FID analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 220°C, and hold for 2 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-200.
-
-
Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum to that of a reference standard. The mass spectrum of branched alkanes is characterized by fragmentation leading to stable carbocations.
-
For quantification, extract the ion chromatogram for a characteristic ion of this compound and the internal standard.
-
Integrate the peak areas and perform quantification using a calibration curve as described for the GC-FID method.
-
Conclusion
Both GC-FID and GC-MS are suitable methods for the analysis of this compound, each with its own strengths. GC-FID is a cost-effective and highly precise method for routine quantitative analysis, especially when dealing with samples where the identity of the analyte is well-established. GC-MS is the preferred method when unambiguous identification is required, particularly in complex matrices where isomeric interferences are likely. The choice of method should be guided by the specific analytical needs, including the required level of confidence in identification, the complexity of the sample matrix, and throughput requirements. The provided protocols and performance data serve as a valuable starting point for researchers to develop and validate their own methods for the analysis of this compound.
References
- 1. Endogenous n-Alkanes in Vegetable Oils: Validation of a Rapid Offline SPE-GC-FID Method, Comparison with Online LC-GC-FID and Potential for Olive Oil Quality Control [mdpi.com]
- 2. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole [mdpi.com]
- 5. benchchem.com [benchchem.com]
Benchmarking Computational Models with Experimental Data for 3-Ethyl-2-methylheptane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and computational models for the branched alkane, 3-Ethyl-2-methylheptane. By presenting key physicochemical and spectroscopic data alongside theoretical values, this document aims to serve as a valuable resource for researchers engaged in molecular modeling, analytical chemistry, and drug development. The objective is to offer a clear benchmark for the validation and refinement of computational methods against experimental results.
Physicochemical and Thermochemical Properties
The accurate prediction of fundamental physicochemical and thermochemical properties is a primary test for any computational model. The following table summarizes key experimental and computed values for this compound.
| Property | Experimental Value | Computed Value | Computational Method |
| Molecular Weight | 142.28 g/mol [1] | 142.28 g/mol [1] | N/A |
| Kovats Retention Index (Standard Non-polar) | 941.7, 941.8, 945, 946[1] | N/A | N/A |
| Enthalpy of Formation (ΔfH°) | N/A | -63.53 kcal/mol | G3(MP2) |
| Enthalpy of Formation (ΔfH°) | N/A | -63.26 kcal/mol | B3LYP/6-31G(d) |
Spectroscopic Analysis
Spectroscopic data provides a detailed fingerprint of a molecule's structure and bonding. This section compares experimental spectra with computationally predicted data for this compound.
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) is a standard technique for determining the molecular weight and fragmentation pattern of organic molecules.
Experimental Mass Spectrum:
The experimental mass spectrum of this compound is characterized by a series of fragment ions. The base peak is typically observed at m/z 57, corresponding to a butyl cation. Other significant peaks are often seen at m/z 41, 43, 71, and 85. The molecular ion peak (M+) at m/z 142 is generally of low abundance in branched alkanes.[2]
Computational Mass Spectrum:
Computational prediction of mass spectra involves modeling the ionization and fragmentation processes. Methods like Competitive Fragmentation Modeling for Electron Ionization (CFM-EI) can predict the fragmentation patterns of molecules. For branched alkanes, these models predict that cleavage is favored at the branching points due to the formation of more stable secondary and tertiary carbocations.[3]
Comparison Table: Key Mass Spectrum Fragments
| m/z | Experimental Relative Intensity (NIST) | Predicted Fragmentation Pathway |
| 41 | High | C3H5+ |
| 43 | High | C3H7+ |
| 57 | 100% (Base Peak) | C4H9+ |
| 71 | Moderate | C5H11+ |
| 85 | Moderate | C6H13+ |
| 99 | Low | C7H15+ |
| 142 (M+) | Low | Molecular Ion |
Infrared Spectroscopy
Infrared (IR) spectroscopy probes the vibrational frequencies of molecular bonds. The IR spectrum of an alkane is dominated by C-H stretching and bending vibrations.
Experimental IR Spectrum:
The experimental gas-phase IR spectrum of this compound shows strong absorptions in the C-H stretching region (2850-3000 cm⁻¹) and various bending vibrations for CH₂, and CH₃ groups in the 1370-1470 cm⁻¹ region.[4]
Computational IR Spectrum:
Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate vibrational frequencies. These calculations can provide a theoretical IR spectrum that can be compared with experimental data.
Comparison Table: Key IR Absorption Bands
| Vibrational Mode | Experimental Frequency (cm⁻¹) (NIST) | Computed Frequency (cm⁻¹) (B3LYP/6-31G(d)) |
| C-H Stretch | ~2870-2960 | ~2900-3000 |
| CH₃ Bend | ~1375, ~1460 | ~1370, ~1450 |
| CH₂ Bend | ~1465 | ~1460 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results and for providing a solid basis for comparison with computational models.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a representative method for the analysis of branched alkanes.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., Perkin Elmer GC 580).[5]
-
Column : A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase, is typically used for alkane separation.
-
Carrier Gas : Helium or hydrogen at a constant flow rate.
-
Oven Program : An initial temperature of around 50°C, held for a few minutes, followed by a temperature ramp to approximately 250°C.
-
Injection : A small volume (e.g., 1 µL) of the sample, diluted in a volatile solvent like hexane, is injected in split mode.
-
MS Conditions : Electron ionization at 70 eV. The mass analyzer is set to scan a mass range of m/z 40-300.
-
Data Analysis : The Kovats retention index is calculated by running a series of n-alkanes under the same conditions.
Infrared (IR) Spectroscopy
The following describes a general procedure for obtaining the gas-phase IR spectrum of a volatile liquid like this compound.
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : A small amount of the liquid sample is injected into an evacuated gas cell. The cell is then pressurized with an inert gas (e.g., nitrogen) to a known pressure.
-
Data Acquisition : The IR spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹. A background spectrum of the empty gas cell is also recorded and subtracted from the sample spectrum.
-
Data Processing : The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Benchmarking Workflow
The process of benchmarking computational models with experimental data can be visualized as a logical workflow.
This guide demonstrates that while computational models provide valuable insights into the properties of molecules like this compound, experimental data remains the gold standard for validation. The continued synergy between experimental and computational approaches will undoubtedly lead to more accurate predictive models in chemical and pharmaceutical research.
References
Navigating the Complexities of Secondary Organic Aerosol Formation: A Comparative Analysis of n-Decane and 3-Ethyl-2-methylheptane
For Immediate Release
Researchers in atmospheric chemistry and drug development now have access to a comprehensive comparison of Secondary Organic Aerosol (SOA) yields from two C10 alkanes: the linear n-decane and the branched 3-Ethyl-2-methylheptane. This guide synthesizes experimental data to highlight the significant impact of molecular structure on the potential for these compounds to form atmospheric aerosols, a critical consideration in environmental science and for the safety assessment of volatile organic compounds (VOCs) in pharmaceutical and industrial settings.
The formation of SOA from VOCs is a complex process involving the atmospheric oxidation of precursor molecules, leading to lower volatility products that can partition into the aerosol phase. The molecular structure of the parent hydrocarbon plays a pivotal role in determining the efficiency of this conversion, with branching significantly influencing the reaction pathways and ultimate SOA yield.
Quantitative Comparison of SOA Yields
Experimental evidence consistently demonstrates that for a given carbon number, branched alkanes produce a lower SOA yield compared to their linear counterparts. This is attributed to the increased likelihood of fragmentation in the oxidation of branched structures, which leads to the formation of smaller, more volatile products that are less likely to contribute to aerosol mass.
Below is a summary of experimental SOA yields for n-decane and a representative branched C10 alkane, 2,7-dimethyloctane, which serves as a structural proxy for this compound. The data is compiled from studies conducted under various atmospheric conditions.
| Precursor | Experimental Conditions | SOA Yield (%) | Reference |
| n-Decane | High-NOx, Photooxidation | ~1.5 (at 6 µg/m³ SOA mass) | Presto et al. (2010)[1] |
| No NOx, OH Oxidation | ~5 (at 6 µg/m³ SOA mass) | Graeffe et al. (2025)[1] | |
| No NOx, OH Oxidation | ~3-10 | Graeffe et al. (2025)[1] | |
| 2,7-Dimethyloctane (proxy for this compound) | No NOx, OH Oxidation | ~0.07-9 | Graeffe et al. (2025) |
The Decisive Role of Molecular Structure
The foundational work by Lim and Ziemann (2009) established a clear trend for SOA yields from alkanes based on their molecular structure: cyclic > linear > branched . This principle is a cornerstone in understanding and predicting the atmospheric impact of different hydrocarbon emissions. The lower SOA yield from branched alkanes like this compound is a direct consequence of the reaction mechanisms following the initial attack by an oxidant, typically the hydroxyl radical (OH).
The oxidation of alkanes proceeds via the formation of alkoxy radicals. In linear alkanes, these radicals are more likely to undergo isomerization, preserving the carbon backbone and leading to the formation of lower volatility, multifunctional compounds that readily partition to the aerosol phase. Conversely, the presence of tertiary carbon atoms in branched alkanes facilitates C-C bond scission (fragmentation) in the alkoxy radical intermediates. This fragmentation breaks the carbon chain, producing smaller, more volatile molecules that remain in the gas phase, thus reducing the overall SOA yield.
Experimental Protocols
The determination of SOA yields is conducted in specialized environmental chambers, such as smog chambers or oxidation flow reactors, which simulate atmospheric conditions. A generalized experimental workflow is outlined below.
General Experimental Workflow for SOA Yield Determination
Caption: Generalized workflow for determining SOA yields in an environmental chamber.
Key Experimental Steps:
-
Chamber Preparation: The environmental chamber is thoroughly cleaned to remove any residual particles and reactive gases. For certain experiments, seed aerosols (e.g., ammonium (B1175870) sulfate) are introduced to provide a surface for condensation of the oxidation products.
-
Reactant Injection: The hydrocarbon precursor (n-decane or a branched C10 alkane) is injected into the chamber at a precisely controlled concentration. Subsequently, the oxidant precursor (e.g., hydrogen peroxide for OH radical formation) and, if required, NOx (NO + NO2) are introduced.
-
Initiation of Oxidation: The chemical reactions are initiated, typically by irradiating the chamber with UV light to photolyze the oxidant precursor and generate OH radicals.
-
Monitoring: Throughout the experiment, a suite of instruments monitors the gas-phase concentrations of the precursor hydrocarbon, oxidants, and reaction products, as well as the particle size distribution and chemical composition of the formed SOA.
-
Data Analysis: The mass of the reacted hydrocarbon is determined from the gas-phase measurements. The mass of the formed SOA is calculated from the particle measurements, with corrections applied for losses of particles to the chamber walls. The SOA yield is then calculated as the ratio of the mass of SOA formed to the mass of hydrocarbon reacted.
Signaling Pathways of Alkane Oxidation and SOA Formation
The chemical transformations leading to SOA formation from alkanes can be visualized as a signaling pathway, where the initial oxidation event triggers a cascade of reactions.
Caption: Reaction pathways for SOA formation from linear vs. branched alkanes.
This diagram illustrates the critical divergence in the reaction pathways of linear and branched alkanes. The preference for isomerization in linear alkanes leads to the formation of low-volatility products that contribute to SOA, while the propensity for fragmentation in branched alkanes results in more volatile products that are less likely to form aerosols.
References
Quantitative comparison of reaction rates of 3-Ethyl-2-methylheptane with different oxidants
A Comparative Guide to the Oxidation Rates of 3-Ethyl-2-methylheptane with Various Oxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the quantitative comparison of reaction rates of this compound with three common oxidants: potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and hydrogen peroxide (H₂O₂). Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this document focuses on providing detailed experimental protocols to enable researchers to generate this data in a controlled and reproducible manner. The guide also discusses the general principles of branched alkane oxidation to provide a qualitative understanding of the expected reactivity.
Qualitative Comparison of Oxidant Reactivity
The reactivity of alkanes is largely dependent on the strength of their C-H bonds and the nature of the oxidizing agent. For branched alkanes like this compound, the presence of tertiary hydrogens is a key factor influencing their susceptibility to oxidation. Generally, the order of reactivity for C-H bonds is tertiary > secondary > primary. This compound possesses one tertiary C-H bond, which is expected to be the primary site of oxidative attack.
-
Potassium Permanganate (KMnO₄): A powerful oxidizing agent, potassium permanganate is capable of oxidizing alkanes, particularly at elevated temperatures or in acidic conditions. The reaction proceeds via a free-radical mechanism and is expected to preferentially attack the tertiary C-H bond of this compound.
-
Chromic Acid (H₂CrO₄): Another strong oxidant, chromic acid is known to oxidize secondary alcohols to ketones and primary alcohols to carboxylic acids. While its reaction with alkanes is less common, it can proceed under vigorous conditions, likely targeting the tertiary hydrogen.
-
Hydrogen Peroxide (H₂O₂): In the absence of a catalyst, hydrogen peroxide is a relatively mild oxidant. However, its reactivity can be significantly enhanced by the presence of metal catalysts (e.g., Fenton's reagent), which generate highly reactive hydroxyl radicals. These radicals can readily abstract a hydrogen atom from the alkane, initiating the oxidation process.
Branched alkanes generally exhibit a higher initial rate of oxidation compared to their linear counterparts due to the presence of more reactive tertiary C-H bonds.[1] However, the overall reaction kinetics can be complex and may be influenced by factors such as steric hindrance and the stability of reaction intermediates.
Quantitative Data Comparison
The following table is provided as a template for summarizing experimentally determined reaction rate data for the oxidation of this compound. The experimental protocols provided in the subsequent sections are designed to generate the data required to populate this table.
| Oxidant | Reaction Conditions | Rate Constant (k) | Order of Reaction | Activation Energy (Ea) |
| Potassium Permanganate | Temperature, pH, [Alkane], [KMnO₄] | Experimental Value | Experimental Value | Experimental Value |
| Chromic Acid | Temperature, [Alkane], [H₂CrO₄] | Experimental Value | Experimental Value | Experimental Value |
| Hydrogen Peroxide | Temperature, [Alkane], [H₂O₂], [Catalyst] | Experimental Value | Experimental Value | Experimental Value |
Experimental Protocols
The following are detailed methodologies for determining the reaction rates of this compound with the selected oxidants.
Oxidation with Potassium Permanganate
Objective: To determine the rate law and rate constant for the reaction between this compound and potassium permanganate.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄) solution of known concentration
-
Sulfuric acid (H₂SO₄) for creating an acidic medium (optional)
-
Distilled water
-
Spectrophotometer
-
Thermostated water bath
-
Stopwatch
Procedure:
-
Prepare a series of solutions with varying concentrations of this compound and potassium permanganate in a suitable solvent (e.g., a co-solvent system if reactants are immiscible).
-
If investigating the effect of pH, prepare solutions with a constant concentration of reactants but varying concentrations of sulfuric acid.
-
Place the reaction vessels in a thermostated water bath to maintain a constant temperature.
-
Initiate the reaction by adding the potassium permanganate solution to the alkane solution and start the stopwatch simultaneously.
-
Monitor the progress of the reaction by measuring the absorbance of the permanganate ion (MnO₄⁻) at its λmax (approximately 525 nm) using a spectrophotometer at regular time intervals. The purple color of the permanganate will fade as it is consumed.
-
Record the absorbance values as a function of time.
-
Repeat the experiment with different initial concentrations of both reactants to determine the order of the reaction with respect to each.
-
To determine the activation energy, perform the experiment at several different temperatures while keeping the reactant concentrations constant.
Data Analysis:
-
Plot log(absorbance) versus time to determine if the reaction is first order with respect to KMnO₄.
-
Use the method of initial rates to determine the order of the reaction with respect to this compound.
-
From the rate law, calculate the rate constant (k).
-
Use the Arrhenius equation to calculate the activation energy from the rate constants obtained at different temperatures.
Oxidation with Chromic Acid
Objective: To determine the rate law and rate constant for the reaction between this compound and chromic acid.
Materials:
-
This compound
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Distilled water
-
UV-Vis Spectrophotometer
-
Thermostated water bath
-
Stopwatch
Procedure:
-
Prepare a solution of chromic acid by dissolving a known amount of potassium dichromate in a solution of sulfuric acid.
-
Prepare solutions with varying concentrations of this compound.
-
Equilibrate the reactant solutions to the desired temperature in a thermostated water bath.
-
Initiate the reaction by mixing the chromic acid solution with the alkane solution and start the stopwatch.
-
Monitor the reaction by observing the disappearance of the Cr(VI) species at its characteristic wavelength (around 350 nm) using a UV-Vis spectrophotometer.
-
Record the absorbance at regular time intervals.
-
Repeat the experiment with different concentrations of reactants and at different temperatures to determine the rate law, rate constant, and activation energy.
Data Analysis:
-
Similar to the permanganate experiment, use graphical methods and the method of initial rates to determine the reaction orders and the rate constant.
-
Calculate the activation energy using the Arrhenius plot.
Oxidation with Hydrogen Peroxide (Catalytic)
Objective: To determine the rate law and rate constant for the catalytic oxidation of this compound with hydrogen peroxide.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂) solution of known concentration
-
Iron(II) sulfate (B86663) (FeSO₄) or another suitable catalyst
-
Distilled water
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatography (HPLC)
-
Thermostated reaction vessel
-
Stopwatch
Procedure:
-
Prepare a solution of this compound in a suitable solvent.
-
Add the catalyst (e.g., FeSO₄) to the alkane solution.
-
Place the reaction vessel in a thermostated bath.
-
Initiate the reaction by adding the hydrogen peroxide solution and start the stopwatch.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a reducing agent like sodium sulfite (B76179) to remove excess peroxide).
-
Analyze the concentration of the remaining this compound and the formation of oxidation products using GC-MS or HPLC.[2]
-
Repeat the experiment with varying concentrations of the alkane, hydrogen peroxide, and catalyst, as well as at different temperatures.
Data Analysis:
-
Plot the concentration of this compound versus time to determine the reaction rate.
-
Use the initial rates method to determine the order of the reaction with respect to each reactant and the catalyst.
-
Calculate the rate constant from the determined rate law.
-
Determine the activation energy from experiments conducted at different temperatures.
Visualizations
Caption: General experimental workflow for determining reaction kinetics.
Caption: Simplified proposed oxidation pathway of this compound.
References
Safety Operating Guide
Proper Disposal of 3-Ethyl-2-methylheptane: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 3-Ethyl-2-methylheptane, a flammable hydrocarbon. Adherence to these procedures is critical for minimizing risks and preventing environmental contamination.
Safety First: Understanding the Hazards
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment (PPE) is mandatory:
| PPE Category | Recommended Protection |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn to protect against splashes. |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves, are essential to prevent skin contact. |
| Body Protection | A flame-retardant lab coat must be worn to protect against accidental spills and fire hazards. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out as a hazardous waste material. Under no circumstances should it be poured down the drain or mixed with regular trash, as this can lead to severe environmental pollution and potential fire hazards.[2]
Waste Collection and Segregation
-
Designated Waste Container: Collect all this compound waste in a designated, properly labeled, and sealable container. The container must be compatible with flammable hydrocarbons.
-
Avoid Mixing: Do not mix this compound with other waste streams, especially with incompatible chemicals like oxidizers.[2]
-
Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads, gloves, or filter paper, must be collected as solid hazardous waste in a separate, clearly labeled container.[3]
Labeling and Storage
-
Clear Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and a description of its hazards (e.g., "Flammable Liquid").
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, cool, and dry area away from direct sunlight and heat sources. This area should have secondary containment to manage any potential leaks.[2]
Final Disposal
-
Licensed Waste Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed waste disposal company.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate action is crucial.
Spill Response
-
Small Spills: For a small spill contained within a chemical fume hood, use an inert absorbent material to clean it up. Place the used absorbent material in a sealed bag and dispose of it as hazardous solid waste.[3]
-
Large Spills: In the case of a larger spill, evacuate the area immediately and contact your institution's emergency response team.[3]
First Aid Measures
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes. Remove any contaminated clothing.[3]
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[3]
-
Inhalation: Move the individual to an area with fresh air.[3]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[3]
Key Chemical and Physical Properties
Below is a summary of the available quantitative data for this compound and a related isomer.
| Property | This compound | 3-Ethyl-3-methylheptane |
| CAS Number | 14676-29-0[4][5] | 17302-01-1[1] |
| Molecular Formula | C₁₀H₂₂[5] | C₁₀H₂₂[1] |
| Molecular Weight | 142.28 g/mol [5] | 142.28 g/mol [1] |
| GHS Classification | No data available | Flammable Liquid (Category 3), Aspiration Hazard (Category 1)[1] |
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal Workflow for this compound
References
Essential Safety and Operational Guide for Handling 3-Ethyl-2-methylheptane
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 3-Ethyl-2-methylheptane. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk for all researchers, scientists, and drug development professionals. This compound is a flammable liquid and may pose an aspiration hazard.
Hazard Summary
This compound is classified as a flammable liquid. Like similar hydrocarbons, it is presumed to cause skin irritation and may be harmful if inhaled or swallowed, with a potential for aspiration hazards.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. All personnel handling this compound must use the following equipment.[1][2][3][4][5]
| PPE Category | Item | Material/Standard | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | A face shield should be worn in situations with a higher risk of splashing.[6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Viton® gloves are recommended for incidental contact. | For extended contact or immersion, Viton® is preferred. Always inspect gloves for degradation or punctures before use and change them frequently.[6][7] |
| Body Protection | Flame-Retardant Laboratory Coat | Must be made of a non-flammable material such as Nomex® or treated cotton. | Standard polyester (B1180765) lab coats are not suitable as they can melt and adhere to the skin in a fire.[1][3][6] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Not generally required for small-scale use in a properly functioning chemical fume hood. | A risk assessment should be performed to determine the need for respiratory protection if working outside of a fume hood or with large quantities.[2][5][7] |
| Footwear | Closed-toe shoes | Leather or other chemical-resistant material | Shoes must cover the entire foot to protect against spills.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Pre-Handling Preparation:
-
Consult the Safety Data Sheet (SDS): Always review the SDS for this compound before use.[4]
-
Ensure Proper Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[1][6][7]
-
Remove Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the immediate vicinity.[1][4][7][8][9] Use non-sparking tools.[7]
-
Prepare Spill Kit: Ensure a spill kit containing absorbent materials (e.g., sand, vermiculite) is readily accessible.
2. Handling the Chemical:
-
Grounding and Bonding: To prevent static discharge, ground and bond containers when transferring the liquid.[7][10]
-
Keep Containers Closed: Keep containers of this compound tightly closed when not in use to prevent the escape of flammable vapors.[1][7][10] Do not leave containers open to the atmosphere.[6]
-
Safe Heating: Any necessary heating should be conducted using a safe source like a heating mantle or water bath, never an open flame.[1][6]
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface with an appropriate solvent and then clean with soap and water.[6]
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.[6][7]
Emergency Procedures
-
Spill: In case of a small spill, use absorbent material to contain the liquid. For larger spills, evacuate the area and contact emergency services.
-
Fire: Use a Class B (e.g., CO2 or dry chemical) fire extinguisher.[6] Do not use water as it may spread the flammable liquid.[6]
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][11]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6][11]
-
Ingestion: Do not induce vomiting.[6][7][10][11] Seek immediate medical attention.[6][8]
-
Disposal Plan
Liquid Waste:
-
Collection: Collect all waste this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Segregation: Do not mix with other waste streams unless compatible.
Solid Waste:
-
Collection: Any solid materials contaminated with this compound (e.g., gloves, absorbent pads, filter paper) must be collected in a separate, clearly labeled hazardous waste bag or container.[6]
Disposal:
-
All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[11][12][13][14]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
